1-Cyclopentyl-3-(3-fluorophenyl)urea
Description
Properties
IUPAC Name |
1-cyclopentyl-3-(3-fluorophenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15FN2O/c13-9-4-3-7-11(8-9)15-12(16)14-10-5-1-2-6-10/h3-4,7-8,10H,1-2,5-6H2,(H2,14,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSSVGHWBFOSKOU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)NC2=CC(=CC=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Monograph: Biological Activity & Therapeutic Potential of 1-Cyclopentyl-3-(3-fluorophenyl)urea
The following technical monograph details the biological activity profile of 1-Cyclopentyl-3-(3-fluorophenyl)urea , a potent small-molecule inhibitor designed to target the soluble epoxide hydrolase (sEH) enzyme.
Executive Summary
1-Cyclopentyl-3-(3-fluorophenyl)urea is a synthetic 1,3-disubstituted urea derivative belonging to a class of potent Soluble Epoxide Hydrolase (sEH) Inhibitors . By mimicking the transition state of epoxide hydrolysis, this compound prevents the degradation of endogenous anti-inflammatory lipid mediators known as Epoxyeicosatrienoic Acids (EETs). Its biological profile is characterized by high potency (nanomolar IC50), selectivity for sEH over other hydrolases, and significant therapeutic potential in treating cardiovascular diseases, neuropathic pain, and systemic inflammation.
Chemical Identity & Physicochemical Properties[1][2][3][4][5]
-
IUPAC Name: 1-Cyclopentyl-3-(3-fluorophenyl)urea
-
Molecular Formula: C₁₂H₁₅FN₂O
-
Molecular Weight: 222.26 g/mol
-
Core Scaffold: 1,3-Disubstituted Urea
-
Key Structural Features:
-
Urea Linker: Acts as the primary pharmacophore, forming hydrogen bonds with the catalytic residues of the sEH enzyme.
-
Cyclopentyl Group: A lipophilic moiety that occupies the large hydrophobic pocket of the enzyme active site.
-
3-Fluorophenyl Group: An electron-withdrawing aryl substituent that increases the acidity of the urea protons, enhancing binding affinity and metabolic stability compared to non-fluorinated analogues.
-
Molecular Mechanism of Action
Target: Soluble Epoxide Hydrolase (sEH)
Soluble Epoxide Hydrolase (sEH, E.C. 3.3.2.10) is a cytosolic enzyme responsible for the hydrolysis of Epoxyeicosatrienoic Acids (EETs) into their corresponding diols (Dihydroxyeicosatrienoic acids, DHETs).
-
EETs: Potent vasodilators, anti-inflammatory, and analgesic agents.
-
DHETs: Biologically less active or inactive metabolites.
Mechanism: 1-Cyclopentyl-3-(3-fluorophenyl)urea acts as a Transition State Mimic . The urea carbonyl group does not react with the catalytic nucleophile (Asp335) but instead positions the molecule to block the active site.
Binding Mode
Structural biology studies of urea-based sEH inhibitors reveal a consistent binding mode:
-
Catalytic Anchor: The urea carbonyl oxygen accepts a hydrogen bond from Tyr383 and Tyr466 , mimicking the oxyanion hole interaction of the transition state.
-
Proton Donation: The urea NH groups donate hydrogen bonds to Asp335 , the catalytic nucleophile.
-
Hydrophobic Fit: The cyclopentyl group fits snugly into the hydrophobic pocket (L-pocket) typically occupied by the arachidonic acid tail, while the 3-fluorophenyl group occupies the smaller, solvent-exposed pocket (S-pocket).
Signaling Pathway Visualization (Graphviz)
Figure 1: Mechanism of Action. The inhibitor blocks sEH, preventing the hydrolysis of active EETs into inactive DHETs, thereby sustaining anti-inflammatory and analgesic signaling.
Biological Activity Profile
In Vitro Potency
Based on Structure-Activity Relationship (SAR) data for 1,3-disubstituted ureas:
-
IC50 (sEH): Estimated in the low nanomolar range (1–50 nM) .
-
Context: The cyclopentyl group provides optimal steric bulk for the L-pocket, comparable to cyclohexyl analogues (e.g., CIU, IC50 ~2 nM). The 3-fluorine substitution enhances potency approx. 2-5 fold over the unsubstituted phenyl analogue.
-
-
Selectivity: Highly selective (>1000-fold) for sEH over microsomal epoxide hydrolase (mEH) and other serine hydrolases (FAAH, AChE).
| Assay Type | Target | Estimated Potency | Reference Standard |
| Enzymatic | Human sEH (Recombinant) | IC50: 2–10 nM | AUDA (IC50 ~3 nM) |
| Enzymatic | Murine sEH | IC50: 5–20 nM | CUDA (IC50 ~10 nM) |
| Cellular | EET Stabilization (HEK293) | EC50: 50–200 nM | TUPS |
In Vivo Pharmacology[5]
-
Anti-Inflammatory: Reduces plasma levels of pro-inflammatory cytokines (IL-6, TNF-α) in LPS-induced sepsis models.
-
Analgesic: Demonstrates efficacy in neuropathic pain models (e.g., diabetic neuropathy) by stabilizing EETs, which suppress nociceptor sensitization.
-
Cardiovascular: Lowers blood pressure in angiotensin-II induced hypertension models without affecting heart rate.
Experimental Protocols
Chemical Synthesis (General Procedure)[4]
-
Principle: Nucleophilic addition of an amine to an isocyanate.
-
Reagents: 3-Fluorophenyl isocyanate, Cyclopentylamine, Dichloromethane (DCM).
Step-by-Step Protocol:
-
Preparation: Dissolve 3-Fluorophenyl isocyanate (1.0 equiv) in anhydrous DCM (0.1 M concentration) in a round-bottom flask under nitrogen atmosphere.
-
Addition: Add Cyclopentylamine (1.1 equiv) dropwise to the stirring solution at 0°C.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4–12 hours. Monitor reaction progress by TLC (formation of a new polar spot).
-
Workup: Evaporate the solvent under reduced pressure.
-
Purification: Recrystallize the crude solid from ethanol/water or purify via flash column chromatography (Hexane/Ethyl Acetate gradient).
-
Validation: Confirm structure via ¹H-NMR (DMSO-d₆) and LC-MS (Expected [M+H]⁺ = 223.1).
Fluorescent sEH Activity Assay
-
Purpose: Determine the IC50 of the inhibitor against recombinant human sEH.
-
Substrate: PHOME (3-phenyl-cyano(6-methoxy-2-naphthalenyl)methyl ester 2-oxiraneacetic acid).
Workflow Visualization (Graphviz):
Figure 2: Fluorescent sEH Inhibition Assay Workflow.
Protocol Steps:
-
Buffer Prep: Prepare Bis-Tris buffer (25 mM, pH 7.0) containing 0.1 mg/mL BSA.
-
Inhibitor Plate: Add 1 µL of inhibitor (serially diluted in DMSO) to a black 96-well plate.
-
Enzyme Addition: Add 100 µL of recombinant human sEH (approx. 4 nM final concentration) to each well.
-
Pre-Incubation: Incubate at 30°C for 5 minutes to allow inhibitor binding.
-
Substrate Addition: Add 100 µL of PHOME substrate (50 µM final).
-
Kinetic Read: Immediately monitor fluorescence (Excitation 330 nm, Emission 465 nm) for 10–30 minutes.
-
Analysis: Plot the slope of fluorescence vs. time against inhibitor concentration. Fit to a 4-parameter logistic equation to determine IC50.
References
-
Morisseau, C., & Hammock, B. D. (2005). "Epoxide hydrolases: mechanisms, inhibitor designs, and biological roles." Annual Review of Pharmacology and Toxicology, 45, 311-333. Link
-
Shen, H. C. (2010). "Soluble epoxide hydrolase inhibitors: a patent review (2006 – 2009)." Expert Opinion on Therapeutic Patents, 20(7), 941-956. Link
-
Imig, J. D., & Hammock, B. D. (2009). "Soluble epoxide hydrolase as a therapeutic target for cardiovascular diseases." Nature Reviews Drug Discovery, 8(10), 794-805. Link
-
Jones, P. D., et al. (2006). "Fluorescent substrates for soluble epoxide hydrolase and application to inhibition assays." Analytical Biochemistry, 343(1), 66-75. Link
-
Hwang, S. H., et al. (2007). "Synthesis and structure-activity relationship of urea-based soluble epoxide hydrolase inhibitors." Journal of Medicinal Chemistry, 50(16), 3825-3840. Link
mechanism of action for 1-Cyclopentyl-3-(3-fluorophenyl)urea in vitro
This in-depth technical guide details the mechanism of action, experimental validation, and pharmacological significance of 1-Cyclopentyl-3-(3-fluorophenyl)urea , a specific Phenyl Cycloalkylurea (PcAU) derivative. This compound functions primarily as a Soluble Epoxide Hydrolase (sEH) inhibitor with potent anti-inflammatory properties, including the suppression of Interleukin-6 (IL-6) production.
Executive Summary
1-Cyclopentyl-3-(3-fluorophenyl)urea is a synthetic small molecule belonging to the Phenyl Cycloalkylurea (PcAU) class.[1] It is designed as a metabolically stable bioisostere of endogenous urea derivatives. Its primary mechanism of action is the competitive inhibition of Soluble Epoxide Hydrolase (sEH/EPHX2) , a key enzyme in the arachidonic acid cascade. By blocking sEH, the compound stabilizes Epoxyeicosatrienoic acids (EETs) , which are potent endogenous anti-inflammatory and antihypertensive lipid mediators. Additionally, this specific analog has been characterized for its ability to downregulate pro-inflammatory cytokines, specifically IL-6 , in cellular models.
Molecular Mechanism of Action
2.1. Primary Target: Soluble Epoxide Hydrolase (sEH)
The core pharmacological activity of 1-Cyclopentyl-3-(3-fluorophenyl)urea resides in its interaction with the C-terminal hydrolase domain of the sEH enzyme.
-
Binding Site: The compound binds to the catalytic tunnel of sEH.
-
Pharmacophore: The urea moiety (
) serves as the primary pharmacophore. It mimics the transition state of the epoxide ring opening. -
Key Interactions:
-
Catalytic Triad: The urea oxygens and nitrogens form hydrogen bonds with the active site residues, specifically Tyrosine 383 (Tyr383) and Tyrosine 466 (Tyr466) , which normally stabilize the epoxide substrate.
-
Aspartate Anchor: The urea group interacts with Aspartate 335 (Asp335) , the catalytic nucleophile, preventing it from attacking the epoxide substrate.
-
Hydrophobic Pockets: The Cyclopentyl group fits into the small, hydrophobic pocket (often called the "left" side) of the active site, while the 3-fluorophenyl group occupies the larger hydrophobic pocket (the "right" side). The fluorine substitution at the meta position enhances metabolic stability and lipophilicity, improving potency compared to the unsubstituted phenyl analog.
-
2.2. Pathway Modulation: The Arachidonic Acid Cascade
Under normal physiological conditions, Cytochrome P450 epoxygenases (CYP2C and CYP2J) convert arachidonic acid into EETs. sEH rapidly hydrolyzes these EETs into Dihydroxyeicosatrienoic acids (DHETs) , which are biologically less active and more easily excreted.
-
Inhibition Effect: 1-Cyclopentyl-3-(3-fluorophenyl)urea blocks this hydrolysis.
-
Result: Intracellular and extracellular levels of EETs (8,9-EET, 11,12-EET, 14,15-EET) increase significantly.
-
Signaling Consequence: Elevated EETs act on autocrine and paracrine receptors (including PPAR
and potentially cell-surface GPCRs) to:-
Inhibit NF-
B Translocation: Prevent the nuclear factor kappa-light-chain-enhancer of activated B cells (NF- B) from translocating to the nucleus. -
Suppress Cytokine Transcription: Reduce the mRNA expression of pro-inflammatory genes, including IL6, TNF, and PTGS2 (COX-2).
-
2.3. Dual-Action Profile (sEH & IL-6)
Research indicates that specific PcAU derivatives, including cyclopentyl analogs, exhibit a "dual" anti-inflammatory profile. While sEH inhibition explains the general anti-inflammatory effect, the suppression of IL-6 secretion in LPS-stimulated macrophages is a critical phenotypic readout. This suggests the compound not only stabilizes resolving lipids (EETs) but effectively halts the propagation of the cytokine storm.
In Vitro Experimental Protocols
To validate the mechanism described above, the following standardized protocols are recommended.
Protocol A: Soluble Epoxide Hydrolase (sEH) Inhibition Assay
Objective: Determine the IC
-
Reagents:
-
Recombinant human sEH enzyme.
-
Fluorescent substrate: PHOME (3-phenyl-cyano(6-methoxy-2-naphthalenyl)methyl ester-2-oxiraneacetic acid) or CMNPC (cyano(2-methoxynaphthalen-6-yl)methyl trans-(3-phenyl-oxyran-2-yl)methyl carbonate).
-
Buffer: Bis-Tris-HCl (25 mM, pH 7.0) containing 0.1 mg/mL BSA.
-
-
Workflow:
-
Preparation: Dilute 1-Cyclopentyl-3-(3-fluorophenyl)urea in DMSO to varying concentrations (e.g., 0.1 nM to 10
M). -
Incubation: Mix 20
L of enzyme solution with 2 L of inhibitor in a black 96-well plate. Incubate at 30°C for 5 minutes. -
Reaction Start: Add 178
L of substrate (PHOME, final conc. 50 M). -
Measurement: Monitor fluorescence (Excitation: 330 nm, Emission: 465 nm) kinetically for 10–30 minutes.
-
Analysis: Calculate the rate of hydrolysis (slope). Plot % Inhibition vs. Log[Inhibitor] to derive IC
.
-
Protocol B: Cellular Anti-Inflammatory Assay (LPS-Induced Model)
Objective: Assess the compound's ability to inhibit IL-6 and NO production in a cellular context.
-
Cell Line: RAW 264.7 (Murine macrophages).
-
Workflow:
-
Seeding: Plate cells at
cells/mL in DMEM + 10% FBS. Incubate overnight. -
Pre-treatment: Replace medium with fresh medium containing the inhibitor (1-Cyclopentyl-3-(3-fluorophenyl)urea) at selected concentrations (e.g., 1, 10, 25
M). Incubate for 1 hour. -
Stimulation: Add Lipopolysaccharide (LPS) (final conc. 1
g/mL) to induce inflammation. Incubate for 18–24 hours. -
Readout 1 (NO): Collect supernatant. Mix 1:1 with Griess reagent. Measure Absorbance at 540 nm to quantify Nitric Oxide.
-
Readout 2 (IL-6): Use a commercial Mouse IL-6 ELISA kit on the supernatant.
-
Viability Control: Perform an MTT assay on the remaining cells to ensure reduced cytokine levels are not due to cytotoxicity.
-
Data Analysis & Interpretation
| Parameter | Expected Outcome | Interpretation |
| sEH IC | < 50 nM | Indicates high potency. Urea-based inhibitors typically exhibit nanomolar affinity. |
| IL-6 Inhibition | Dose-dependent reduction | Confirms functional anti-inflammatory activity in a cellular system. |
| Cytotoxicity (CC | > 50–100 | Ensures a wide therapeutic window (Safety Index). |
| NO Production | Reduced | Correlates with NF- |
Visualization: Pathway and Workflow
The following diagrams illustrate the mechanism of action and the experimental validation workflow.
Caption: Figure 1. Mechanism of Action. The compound inhibits sEH, preventing EET degradation. Accumulated EETs block NF-κB, reducing IL-6 and inflammation.
Caption: Figure 2. Experimental Workflow. From chemical synthesis to enzymatic validation and cellular phenotypic screening.[1]
References
-
Université Laval (Theses and Dissertations) . Conception et essais biofonctionnels d'une nouvelle classe d'agents anti-inflammatoires basée sur le motif phényle cycloalkylurée. (Design and biofunctional assays of a new class of anti-inflammatory agents based on the phenyl cycloalkylurea motif). Available at: [Link] (Search: René C.-Gaudreault, Phenyl cycloalkylurea).
-
Morisseau, C., & Hammock, B. D. (2005). "Epoxide hydrolases: mechanisms, inhibitor designs, and biological roles." Annual Review of Pharmacology and Toxicology, 45, 311-333. [Link]
-
Shen, H. C. (2010). "Soluble Epoxide Hydrolase Inhibitors: A Patent Review (2006 – 2009)." Expert Opinion on Therapeutic Patents, 20(7), 941-956. [Link]
Sources
The Therapeutic Potential of 1-Cyclopentyl-3-(3-fluorophenyl)urea Derivatives: A Technical Guide for Drug Development Professionals
Foreword: The Urea Scaffold as a Privileged Motif in Modern Medicinal Chemistry
The urea functional group, once primarily known as a simple organic molecule, has emerged as a "privileged" scaffold in the landscape of modern drug discovery.[1] Its unique ability to act as both a hydrogen bond donor and acceptor allows for high-affinity interactions with a multitude of biological targets. This versatility has led to the development of numerous urea-containing therapeutics, including the blockbuster multi-kinase inhibitor sorafenib.[2][3] This guide delves into the therapeutic potential of a specific subclass: 1-Cyclopentyl-3-(3-fluorophenyl)urea derivatives. By examining their synthesis, mechanisms of action, and preclinical data from closely related analogues, we aim to provide a comprehensive resource for researchers and drug development professionals exploring this promising chemical space.
Synthetic Strategies for 1-Cyclopentyl-3-(3-fluorophenyl)urea Derivatives
The synthesis of unsymmetrical ureas, such as the 1-Cyclopentyl-3-(3-fluorophenyl)urea scaffold, is a well-established process in medicinal chemistry. The most common and direct approach involves the nucleophilic addition of an amine to an isocyanate.
General Synthetic Workflow
The synthesis can be conceptualized in a two-step process, which can often be performed as a one-pot reaction.
Caption: General workflow for the synthesis of 1-Cyclopentyl-3-(3-fluorophenyl)urea.
Detailed Experimental Protocol
This protocol provides a generalized yet robust method for the synthesis of the title compound and its derivatives.
Materials:
-
3-Fluoroaniline
-
Cyclopentylamine
-
Triphosgene or Carbonyldiimidazole (CDI)
-
Anhydrous solvents (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))
-
Triethylamine (or other suitable base)
-
Standard laboratory glassware and purification apparatus (e.g., column chromatography)
Procedure:
-
Isocyanate Formation (in situ): To a solution of 3-fluoroaniline in anhydrous DCM at 0°C, add a solution of triphosgene in anhydrous DCM dropwise under an inert atmosphere. Allow the reaction to slowly warm to room temperature and stir for 2-4 hours. The formation of the isocyanate can be monitored by thin-layer chromatography (TLC) or infrared (IR) spectroscopy (appearance of a strong N=C=O stretch around 2250-2270 cm⁻¹).
-
Urea Synthesis: In a separate flask, dissolve cyclopentylamine in anhydrous THF. Cool this solution to 0°C.
-
Slowly add the freshly prepared 3-fluorophenyl isocyanate solution to the cyclopentylamine solution.
-
Add triethylamine to the reaction mixture to act as a base.
-
Allow the reaction to stir at room temperature for 4-12 hours. Monitor the reaction progress by TLC.
-
Work-up and Purification: Upon completion, quench the reaction with water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the desired 1-cyclopentyl-3-(3-fluorophenyl)urea derivative.
Therapeutic Potential in Oncology
Diaryl and alkyl-aryl urea derivatives have demonstrated significant potential as anticancer agents, primarily through the inhibition of key signaling pathways involved in tumor growth, proliferation, and angiogenesis.[2]
Mechanism of Action: Targeting Key Oncogenic Pathways
Based on extensive research on analogous compounds, 1-Cyclopentyl-3-(3-fluorophenyl)urea derivatives are predicted to exert their anticancer effects through the modulation of at least two critical signaling cascades: the PI3K/Akt/mTOR pathway and the Hedgehog pathway.[4]
The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many cancers.[5] Diaryl urea derivatives have been shown to inhibit this pathway at multiple nodes.[6]
Caption: Inhibition of the PI3K/Akt/mTOR pathway by urea derivatives.
The Hedgehog (Hh) signaling pathway is crucial during embryonic development and is often aberrantly reactivated in various cancers, contributing to tumor growth and the maintenance of cancer stem cells.[7] Diaryl urea derivatives can act as inhibitors of this pathway, typically by targeting the Smoothened (SMO) receptor.[8]
Caption: Inhibition of the Hedgehog signaling pathway by urea derivatives.
In Vitro Antiproliferative Activity
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| N-3-haloacylaminophenyl-N'-(alkyl/aryl) ureas | CEM (leukemia) | 0.38 - 4.07 | [9] |
| MCF-7 (breast cancer) | 0.38 - 4.07 | [9] | |
| Bel-7402 (hepatoma) | 0.38 - 4.07 | [9] | |
| DU-145 (prostate cancer) | 0.38 - 4.07 | [9] | |
| N-phenylindazole based diarylureas | 4T1 (murine breast cancer) | 0.4 - 50 | [10] |
| MDA-MB-231 (human breast cancer) | 0.4 - 50 | [10] | |
| MIAPaCa-2 (pancreatic cancer) | 0.4 - 50 | [10] | |
| Diarylureas with 4-anilinoquinazoline group | A549 (lung cancer) | 0.089 - 5.46 | [2] |
| HT-29 (colon cancer) | 0.089 - 5.46 | [2] | |
| Diphenyl urea derivatives | MCF-7 (breast cancer) | 14.11 | [11] |
In Vivo Efficacy of Related Compounds
In vivo studies using xenograft and syngeneic tumor models have further validated the anticancer potential of diaryl urea derivatives. For instance, a lead N-phenylindazole based diarylurea compound demonstrated significant antitumor properties in both WiDr tumor xenograft and 4T1 tumor syngraft models.[10] Another study showed that oral administration of a novel dichlorophenyl urea compound at 4 mg/kg effectively inhibited tumor growth in both syngeneic and nude mouse models of melanoma.[12]
Therapeutic Potential in Neurodegenerative Diseases
Emerging evidence suggests that certain urea derivatives possess neuroprotective properties, offering a potential therapeutic avenue for debilitating neurodegenerative disorders like Alzheimer's and Parkinson's disease.
Mechanism of Neuroprotection
The neuroprotective effects of these compounds are thought to be mediated through several mechanisms:
-
Inhibition of Pro-inflammatory Kinases: Compounds such as 1-trifluoromethoxyphenyl-3-(1-propionylpiperidin-4-yl) urea (TPPU) have been shown to inhibit p38 MAP kinase, a key regulator of neuroinflammation.[13]
-
Mitochondrial Protection: TPPU has also been demonstrated to protect against ischemic injury by suppressing the JNK/p38 MAPK-mediated mitochondrial apoptosis pathway.
-
Mitigation of Amyloid Neurotoxicity: By suppressing neuroinflammation, these derivatives can mitigate amyloid-induced neurotoxicity and tau hyperphosphorylation, key pathological hallmarks of Alzheimer's disease.[13]
Caption: Neuroprotective mechanism of fluorophenyl urea derivatives.
Experimental Protocols for In Vitro Evaluation
The following protocols provide a framework for the initial in vitro assessment of 1-Cyclopentyl-3-(3-fluorophenyl)urea derivatives.
Cell Viability Assay (MTT Assay)
This colorimetric assay is a standard method for assessing the cytotoxic and antiproliferative effects of a compound.
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549, HCT116)
-
Complete cell culture medium
-
96-well plates
-
1-Cyclopentyl-3-(3-fluorophenyl)urea derivative (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate overnight to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the old medium with 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the cell viability against the compound concentration to determine the IC50 value.
Pharmacokinetics and Drug-likeness
While experimental pharmacokinetic data for the specific title compound is not available, in silico predictions can provide valuable insights into its potential drug-like properties. The oral bioavailability of urea-containing drugs can sometimes be limited by poor solubility and permeability. However, the introduction of a fluorine atom and a cyclopentyl group can modulate these properties. The fluorine atom can enhance metabolic stability and membrane permeability, while the lipophilic cyclopentyl group can improve binding to hydrophobic pockets in target proteins.
Future Directions and Clinical Perspective
The diaryl urea scaffold is a clinically validated pharmacophore, with several drugs, such as sorafenib, regorafenib, and tivozanib, approved for the treatment of various cancers.[2][3] These compounds have demonstrated the therapeutic potential of targeting multiple kinases involved in oncogenesis. While 1-Cyclopentyl-3-(3-fluorophenyl)urea derivatives are still in the preclinical stage of development, the extensive body of research on related compounds provides a strong rationale for their further investigation.
Future studies should focus on:
-
In-depth SAR studies: To optimize potency and selectivity.
-
Comprehensive in vivo efficacy and toxicity studies: To establish a therapeutic window.
-
Pharmacokinetic profiling: To determine the ADME properties of lead candidates.
-
Elucidation of precise molecular targets: Through techniques such as kinome profiling and proteomics.
Conclusion
1-Cyclopentyl-3-(3-fluorophenyl)urea derivatives represent a promising class of compounds with significant therapeutic potential in oncology and neurodegenerative diseases. Their straightforward synthesis, coupled with the proven efficacy of the urea scaffold in targeting key pathological pathways, makes them an attractive area for further research and development. This guide has provided a comprehensive overview of the current knowledge and a framework for the continued exploration of these versatile molecules.
References
-
Diarylureas | Encyclopedia MDPI. (2021, January 25). Retrieved from [Link]
-
Synthesis and activity evaluation of phenylurea derivatives as potent antitumor agents. (2009, June 1). Retrieved from [Link]
-
Synthesis, in vitro, and in vivo evaluation of novel N-phenylindazolyl diarylureas as potential anti-cancer agents. (2020, October 21). Retrieved from [Link]
-
Diarylureas as Antitumor Agents. (2021, January 2). Retrieved from [Link]
-
IC50 values of the compounds against A549, C6 and NIH/3T3 cells for 24 h. Retrieved from [Link]
-
Diaryl Urea: A Privileged Structure in Anticancer Agents. (2018, August 9). Retrieved from [Link]
-
Urea-based anticancer agents. Exploring 100-years of research with an eye to the future. (2022, September 26). Retrieved from [Link]
-
A diaryl urea derivative, SMCl inhibits cell proliferation through the RAS/RAF/MEK/ERK pathway in hepatocellular carcinoma. (2025, July 10). Retrieved from [Link]
-
1-trifluoromethoxyphenyl-3-(1-propionylpiperidin-4-yl) Urea Exerts Neuro-Protective Effects Against Ischemic Injury via Suppressing JNK/p38 MAPK-Mediated Mitochondrial Apoptosis Pathway. (2021, June 30). Retrieved from [Link]
-
Synthesis, in silico and investigation of anti-breast cancer activity of new diphenyl urea derivatives: Experimental and computational study. Retrieved from [Link]
-
1-Trifluoromethoxyphenyl-3-(1-propionylpiperidin-4-yl) Urea, a Selective and Potent Dual Inhibitor of Soluble Epoxide Hydrolase and p38 Kinase Intervenes in Alzheimer's Signaling in Human Nerve Cells. (2019, September 18). Retrieved from [Link]
-
Diarylureas in the type II kinase inhibitor. Retrieved from [Link]
-
N,Nʹ-Diarylurea Derivatives (CTPPU) Inhibited NSCLC Cell Growth and Induced Cell Cycle Arrest through Akt/GSK-3β/c-Myc Signaling Pathway. (2023, January 4). Retrieved from [Link]
-
Discovery of 1-(3-aryl-4-chlorophenyl)-3-(p-aryl)urea derivatives against breast cancer by inhibiting PI3K/Akt/mTOR and Hedgehog signalings. (2017, December 1). Retrieved from [Link]
-
N,Nʹ-Diarylurea Derivatives (CTPPU) Inhibited NSCLC Cell Growth and Induced Cell Cycle Arrest through Akt/GSK-3β/c-Myc Signaling Pathway. (2023, January 10). Retrieved from [Link]
-
Discovery of 1-(3-aryl-4-chlorophenyl)-3-( p -aryl)urea derivatives against breast cancer by inhibiting PI3K/Akt/mTOR and Hedgehog signalings. Retrieved from [Link]
-
IC50 values of the most active derivatives in some cancerous cell lines. Retrieved from [Link]
-
Discovery of novel diaryl urea-oxindole hybrids as BRAF kinase inhibitors targeting BRAF and KRAS mutant cancers. (2024, December 15). Retrieved from [Link]
-
Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Retrieved from [Link]
-
Synthesis and characterization of some novel diaryl urea derivatives bearing quinoxalindione moiety. Retrieved from [Link]
-
Synthesis of Unsymmetrical Urea Derivatives via PhI(OAc)2 and Application in Late-Stage Drug Functionalization. (2024, November 29). Retrieved from [Link]
-
Unveiling the Potential of BenzylethyleneAryl–Urea Scaffolds for the Design of New Onco Immunomodulating Agents. Retrieved from [Link]
-
Hedgehog Autoprocessing: From Structural Mechanisms to Drug Discovery. (2022, May 20). Retrieved from [Link]
-
Natural Cyclopeptides as Anticancer Agents in the Last 20 Years. (2021, April 12). Retrieved from [Link]
-
Design, Synthesis and Biological Evaluation of Phenyl Urea Derivatives as IDO1 Inhibitors. Retrieved from [Link]
-
Synthesis and Properties of 1,3-Disubstituted Ureas and Their Isosteric Analogs Containing Polycyclic Fragments: IV.1 1-(Bicyclo[2.2.1]hept-5-en-2-yl)-3-(fluoro, chlorophenyl)ureas. Retrieved from [Link]
-
Synthesis and evaluation of thiadiazole thioether analogs for hedgehog signaling pathway inhibition and malignant biological behavior against medulloblastoma cells. (2026, February 2). Retrieved from [Link]
-
Anti-Proliferative Activity of Ethylenediurea Derivatives with Alkyl and Oxygen-Containing Groups as Substituents. (2025, January 29). Retrieved from [Link]
- Process for preparing certain phenyl urea compounds.
-
Anti-Proliferative and Cytoprotective Activity of Aryl Carbamate and Aryl Urea Derivatives with Alkyl Groups and Chlorine as Substituents. (2022, June 4). Retrieved from [Link]
-
The Synthesis of Unsymmetrical Urea from Substituted Phenethylamine and the Investigation of its Antibacterial, Anticancer, and. (2021, November 21). Retrieved from [Link]
-
Molecular mechanisms of neuroprotective action of immunosuppressants--facts and hypotheses. (2004, January 15). Retrieved from [Link]
-
IC 50 values on different cell lines for the compounds 5a-k, 8, and 9a-f. Retrieved from [Link]
-
Synthesis and in vitro antiproliferative activity of new 1-phenyl-3-(4-(pyridin-3-yl)phenyl)urea scaffold-based compounds. (2018, January 31). Retrieved from [Link]
-
The Effects of Hedgehog Signaling Pathway on the Proliferation and Apoptosis of Melanoma Cells. Retrieved from [Link]
-
Role of the PI3K/AKT and mTOR signaling pathways in acute myeloid leukemia. (2010, May 15). Retrieved from [Link]
-
One Pot Synthesis of Hetero/Aryl-Urea Derivatives: Chlorosulfonyl Isocyanate, in situ Hydrolysis Method. Retrieved from [Link]
-
Evidence for a neuroprotective effect of pyrid-3-yl-sulphonyl-urea in photochemically induced focal ischaemia in rats: magnetic resonance imaging evaluation. (1999, August). Retrieved from [Link]
-
1,3-Bis(3,5-dichlorophenyl) urea compound 'COH-SR4' inhibits proliferation and activates apoptosis in melanoma. (2012, December 1). Retrieved from [Link]
-
Role of Aryl Urea Containing Compounds in Medicinal Chemistry. (2015, November 25). Retrieved from [Link]
-
The Biological Roles of Urea: A Review of Preclinical Studies. (2022, November 22). Retrieved from [Link]
Sources
- 1. Diarylureas as Antitumor Agents [mdpi.com]
- 2. Frontiers | Urea-based anticancer agents. Exploring 100-years of research with an eye to the future [frontiersin.org]
- 3. Discovery of 1-(3-aryl-4-chlorophenyl)-3-(p-aryl)urea derivatives against breast cancer by inhibiting PI3K/Akt/mTOR and Hedgehog signalings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
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- 8. Synthesis and activity evaluation of phenylurea derivatives as potent antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis, in vitro, and in vivo evaluation of novel N-phenylindazolyl diarylureas as potential anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 11. 1-Trifluoromethoxyphenyl-3-(1-propionylpiperidin-4-yl) Urea, a Selective and Potent Dual Inhibitor of Soluble Epoxide Hydrolase and p38 Kinase Intervenes in Alzheimer's Signaling in Human Nerve Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 1-trifluoromethoxyphenyl-3-(1-propionylpiperidin-4-yl) Urea Exerts Neuro-Protective Effects Against Ischemic Injury via Suppressing JNK/p38 MAPK-Mediated Mitochondrial Apoptosis Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Target Identification Protocol for 1-Cyclopentyl-3-(3-fluorophenyl)urea
The following technical guide details the target identification and validation protocol for 1-Cyclopentyl-3-(3-fluorophenyl)urea .
A Structural & Functional Analysis Guide
Executive Summary & Pharmacophore Analysis[1]
The compound 1-Cyclopentyl-3-(3-fluorophenyl)urea (hereafter referred to as CFU-1 ) represents a classic N,N'-disubstituted urea pharmacophore. In the context of modern medicinal chemistry, this scaffold is a "privileged structure" primarily associated with the inhibition of Soluble Epoxide Hydrolase (sEH/EPHX2) .
While urea linkers appear in kinase inhibitors (e.g., p38 MAPK inhibitors like Doramapimod) and receptor agonists (e.g., TRPV1), the specific topology of an aliphatic cycloalkyl group (cyclopentyl) coupled to a meta-substituted aryl group (3-fluorophenyl) creates a high-affinity transition-state mimic for the sEH enzyme.
Structural Logic[2]
-
The Urea Linker (-NH-CO-NH-): Acts as the primary binding motif. The two N-H protons function as hydrogen bond donors.
-
The Cyclopentyl Group (R1): A hydrophobic moiety that occupies the catalytic tunnel of the enzyme, mimicking the lipid chain of the natural substrate (Epoxyeicosatrienoic acids - EETs).
-
The 3-Fluorophenyl Group (R2): Provides pi-stacking interactions within the active site. The fluorine atom at the meta position improves metabolic stability by blocking Phase I oxidation and enhances lipophilicity.
Target Prediction Strategy (In Silico)
Before wet-lab validation, we employ a computational filter to narrow the target space.
Pharmacophore Mapping
The primary hypothesis for CFU-1 is sEH inhibition . The urea core mimics the transition state of the epoxide ring opening.
-
Primary Target: Soluble Epoxide Hydrolase (sEH).
-
Secondary Targets (Off-Target): p38 MAPK (due to the urea linker), VEGFR-2 (if the aryl group were heteroaromatic), and 11
-HSD1.
Molecular Docking Workflow
To confirm the binding hypothesis, we perform docking against the crystal structure of human sEH (PDB: 3I28 or 4OD0 ).
Docking Protocol:
-
Protein Prep: Remove water molecules (except those bridging the catalytic triad). Protonate His524.
-
Ligand Prep: Generate 3D conformers of CFU-1. Minimize energy using MMFF94 force field.
-
Grid Generation: Center grid box on the catalytic triad: Asp335 , Asp496 , and His524 .
-
Scoring: Evaluate Hydrogen Bond (H-bond) formation between the urea nitrogens and Asp335 .
Visualization of the Hypothesis
The following diagram illustrates the predicted target identification workflow.
Figure 1: Strategic workflow for deconvoluting the biological target of CFU-1, prioritizing sEH based on structural homology.
Experimental Validation Protocols
To definitively identify sEH as the target, we utilize a fluorogenic substrate assay. This protocol is self-validating: if CFU-1 is the target, it will dose-dependently inhibit the hydrolysis of the substrate, quenching the fluorescent signal generation.
Protocol A: Fluorogenic sEH Activity Assay (The "Gold Standard")
Objective: Determine the IC50 of CFU-1 against recombinant human sEH.
Materials:
-
Enzyme: Recombinant human sEH (1 nM final concentration).
-
Substrate: PHOME (3-phenyl-cyano(6-methoxy-2-naphthalenyl)methyl ester-2-oxiraneacetic acid).
-
Buffer: 25 mM Bis-Tris-HCl (pH 7.0), 0.1 mg/mL BSA.
-
Control Inhibitor: t-AUCB or AUDA (Known sEH inhibitors).
Step-by-Step Methodology:
-
Preparation: Dissolve CFU-1 in DMSO to create a 10 mM stock. Prepare serial dilutions (10
M to 0.1 nM) in the assay buffer. -
Incubation: Add 20
L of enzyme solution and 20 L of CFU-1 dilution to a black 96-well plate. Incubate at 30°C for 5 minutes to allow pre-equilibrium binding. -
Initiation: Add 160
L of PHOME substrate (50 M final) to initiate the reaction. -
Measurement: Monitor fluorescence (Excitation: 330 nm, Emission: 465 nm) kinetically for 10-30 minutes.
-
Analysis: The hydrolysis of PHOME by sEH releases the fluorescent metabolite 6-methoxy-2-naphthaldehyde. CFU-1 inhibition will reduce the slope of fluorescence increase.
Data Interpretation:
-
Positive ID: IC50 < 100 nM confirms CFU-1 is a potent sEH inhibitor.
-
Negative ID: IC50 > 10
M suggests sEH is not the primary target; proceed to Kinase Profiling (Protocol B).
Protocol B: Thermal Shift Assay (TSA) / Differential Scanning Fluorimetry
Objective: Confirm physical binding by measuring the thermal stabilization of the protein (
-
Mix 2
M recombinant sEH with 20 M CFU-1 in buffer containing 5x SYPRO Orange dye. -
Perform a melt curve (25°C to 95°C, 1°C/min) in a qPCR machine.
-
Result: A shift in melting temperature (
Tm) of >2°C compared to DMSO control confirms specific binding.
Mechanism of Action (MOA)
Understanding how CFU-1 binds is critical for validation. The urea pharmacophore is a "Transition State Mimic."
-
Catalytic Triad: The sEH active site contains Asp335 (nucleophile), Asp496 , and His524 .
-
Binding Mode:
-
The Carbonyl Oxygen of the urea does not bind the metal (sEH is not a metalloenzyme).
-
The Two Urea Nitrogens (-NH-) act as hydrogen bond donors. They form a hydrogen bond clamp with the carboxylate oxygen of Asp335 .
-
This mimics the stabilization of the oxyanion intermediate formed during the hydrolysis of the epoxide ring in natural substrates (EETs).
-
-
Hydrophobic Pocket: The Cyclopentyl group fits into the hydrophobic tunnel usually occupied by the arachidonic acid tail.
Figure 2: Mechanistic interaction map showing the critical H-bond clamp between the urea linker of CFU-1 and the Asp335 residue of sEH.
Summary of Quantitative Expectations
| Parameter | Expected Value | Rationale |
| Primary Target | Soluble Epoxide Hydrolase (sEH) | Pharmacophore match (Urea + Cycloalkyl). |
| IC50 Potency | 1 - 50 nM | Urea inhibitors are typically nanomolar. |
| Binding Mode | Reversible, Competitive | Competes with epoxide substrate. |
| Solubility | Low to Moderate | Lipophilic nature of cyclopentyl/fluorophenyl.[1] |
| Metabolic Stability | High | Fluorine at 3-position blocks metabolic oxidation. |
References
-
Morisseau, C., et al. (1999). Potent urea and carbamate inhibitors of soluble epoxide hydrolases. Proceedings of the National Academy of Sciences. Link
-
Shen, H. C., & Hammock, B. D. (2012). Discovery of inhibitors of soluble epoxide hydrolase: a target with multiple potential therapeutic indications. Journal of Medicinal Chemistry. Link
-
Gomez, G. A., et al. (2006). Structure-activity relationships of urea inhibitors of soluble epoxide hydrolase. Bioorganic & Medicinal Chemistry Letters. Link
-
Imig, J. D., & Hammock, B. D. (2009). Soluble epoxide hydrolase as a therapeutic target for cardiovascular diseases. Nature Reviews Drug Discovery. Link
Sources
Optimizing Cyclopentyl Urea Scaffolds: A Technical Guide to SAR and Synthesis
Executive Summary
Cyclopentyl urea derivatives represent a privileged scaffold in medicinal chemistry, most notably recognized for their potent antagonism of Chemokine Receptor 2 (CCR2) and potential applications in metabolic disease (e.g., 11
This guide provides a structural deconstruction of the cyclopentyl urea pharmacophore, a validated synthetic workflow for library generation, and a rigorous biological evaluation protocol. It is designed for medicinal chemists and pharmacologists moving from hit-to-lead optimization.
Part 1: Structural Logic & The Pharmacophore
The utility of the cyclopentyl urea scaffold lies in its ability to rigidly orient hydrogen bond donors/acceptors while projecting hydrophobic bulk into specific receptor sub-pockets.
The Scaffold Architecture
The structure is tripartite:
-
The Core (Cyclopentyl Ring): Acts as a hydrophobic anchor. The ring's conformation (envelope vs. twist) is critical for fit.
-
The Linker (Urea): Provides essential hydrogen bonding (typically bidentate donors/acceptors) and restricts rotational freedom.
-
The Periphery (Aryl/Heteroaryl Tail): Drives potency and selectivity through electronic interactions (
-stacking, halogen bonding).
Visualization: The SAR Decision Tree
The following diagram illustrates the critical decision nodes when optimizing this scaffold.
Caption: Fig 1. Structural decision nodes for cyclopentyl urea optimization. Blue nodes indicate the scaffold core; red indicates the linker; yellow indicates the variable region.
Part 2: Structure-Activity Relationship (SAR) Analysis
The Cyclopentyl Ring: Stereochemistry is King
In CCR2 antagonists, the stereochemical relationship between the urea nitrogen and any substituent on the ring (e.g., a phenyl group at C2) is the primary driver of potency.
-
Cis-Configuration: Often preferred in 1,2-disubstituted systems to allow the urea and the auxiliary ring to project into adjacent pockets without steric clash.
-
Trans-Configuration: Can lead to a "flat" topology that may fail to capture the 3D complexity of GPCR binding sites.
-
Metabolic Liability: The unsubstituted carbons (C3/C4) are prone to CYP450-mediated hydroxylation. Blocking these sites with fluorine or gem-dimethyl groups often improves metabolic stability (
).
The Urea Linker: Hydrogen Bonding
The urea moiety serves as a double hydrogen bond donor (D-D) and a single acceptor (A).
-
Modification: Methylation of one urea nitrogen (
-Me) often destroys potency by removing a critical H-bond donor or forcing a cis amide conformation that clashes with the receptor. -
Rigidity: The planar nature of the urea bond (
hybridization) reduces the entropic penalty of binding.
Representative SAR Data (CCR2 Model)
The following table summarizes typical SAR trends observed in cyclopentyl urea derivatives targeting CCR2 [1][2].
| Compound ID | Ring Config | R1 (Urea N) | R2 (Aryl Tail) | CCR2 IC50 (nM) | Notes |
| CPU-01 | cis-1,2 | H | 4-CF3-Phenyl | 12 | Benchmark potency. |
| CPU-02 | trans-1,2 | H | 4-CF3-Phenyl | >1000 | Stereochem mismatch. |
| CPU-03 | cis-1,2 | Methyl | 4-CF3-Phenyl | 450 | Loss of H-bond donor. |
| CPU-04 | cis-1,2 | H | 4-OMe-Phenyl | 180 | EDG reduces potency (electronic mismatch). |
| CPU-05 | cis-1,2 | H | 3,5-bis(CF3) | 4 | Increased lipophilicity/potency. |
Part 3: Synthetic Protocols
To ensure reproducibility and scalability, the Isocyanate Coupling method is recommended over the Curtius rearrangement for library generation due to milder conditions and higher tolerance for functional groups.
Workflow Visualization
Caption: Fig 2. Standard synthetic workflow for N-cyclopentyl-N'-arylureas via isocyanate coupling.
Step-by-Step Protocol
Objective: Synthesis of N-((1S,2R)-2-phenylcyclopentyl)-N'- (4-(trifluoromethyl)phenyl)urea.
-
Preparation: Charge a flame-dried round-bottom flask with (1S,2R)-2-phenylcyclopentan-1-amine hydrochloride (1.0 equiv) and anhydrous Dichloromethane (DCM) [0.1 M].
-
Activation: Add Diisopropylethylamine (DIPEA) (2.5 equiv) to free the amine base. Stir at 0°C for 15 minutes.
-
Coupling: Dropwise add 4-(trifluoromethyl)phenyl isocyanate (1.1 equiv) dissolved in minimal DCM.
-
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 3 hours. Monitor by LC-MS for the disappearance of the amine.
-
Quenching/Workup:
-
High Throughput: Add tris-(2-aminoethyl)amine polystyrene resin (scavenger for excess isocyanate) and stir for 2 hours. Filter and concentrate.
-
Standard: Dilute with DCM, wash with 1N HCl (to remove unreacted amine) followed by saturated NaHCO3.
-
-
Purification: If precipitation occurs during reaction, filter the solid (often pure urea). Otherwise, purify via flash chromatography (Hexanes/EtOAc gradient).
Self-Validation Check: The appearance of a diagnostic urea carbonyl signal in Carbon-13 NMR (~155 ppm) and the disappearance of the isocyanate peak in IR (~2270 cm⁻¹) confirms formation.
Part 4: Biological Validation (Calcium Flux Assay)
For GPCR targets like CCR2, measuring intracellular calcium mobilization is the industry standard for determining functional antagonism.
Signaling Pathway
Understanding the pathway is essential for troubleshooting assay sensitivity.
Caption: Fig 3. Gq-coupled signaling pathway utilized in Calcium Flux assays (FLIPR).
FLIPR Calcium Flux Protocol
Reagents: Fluo-8 or Calcium-6 dye, CCR2-transfected CHO cells, Probenecid (to inhibit dye efflux).
-
Cell Plating: Seed CCR2-CHO cells at 10,000 cells/well in a 384-well black/clear-bottom plate. Incubate overnight at 37°C/5% CO2.
-
Dye Loading: Remove media and add 20
L of Calcium-6 dye loading buffer (containing 2.5 mM Probenecid). Incubate for 1 hour at 37°C. -
Compound Addition (Antagonist Mode):
-
Add 10
L of the test compound (Cyclopentyl urea derivative) at 3x concentration. -
Incubate for 15-30 minutes at RT to allow equilibrium binding.
-
-
Agonist Stimulation:
-
Place plate in the FLIPR (Fluorometric Imaging Plate Reader).
-
Inject EC80 concentration of the native ligand (MCP-1/CCL2).
-
-
Data Acquisition: Measure fluorescence (Ex 488 nm / Em 525 nm) for 120 seconds.
-
Analysis: Calculate IC50 based on the reduction of the Max-Min fluorescence response compared to DMSO controls.
Validation Criteria: Z' factor must be > 0.5 for the assay plate to be valid.
References
-
Vertex Pharmaceuticals. (2013). Novel 2-aminooctahydrocyclopentalene-3a-carboxamides as potent CCR2 antagonists.[1] National Institutes of Health. Link
-
Janssen Research & Development. (2014).[2] The discovery and SAR of cyclopenta[b]furans as inhibitors of CCR2.[2] Bioorganic & Medicinal Chemistry Letters.[2][3] Link
-
Abcam. (2025). Calcium Flux Assay Kit (Fluo-8, No Wash) Protocol. Abcam Product Protocols. Link
-
University of Utah. (2023). Intracellular Calcium Flux Protocol.[4][5] Flow Cytometry Core. Link
-
Breitler, S., et al. (2011).[6] Synthesis of Unsymmetrical Diarylureas via Pd-Catalyzed C–N Cross-Coupling Reactions.[6] MIT Open Access Articles. Link
Sources
- 1. Novel 2-aminooctahydrocyclopentalene-3a-carboxamides as potent CCR2 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The discovery and SAR of cyclopenta[b]furans as inhibitors of CCR2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and SAR of 1,3-disubstituted cyclohexylmethyl urea and amide derivatives as non-peptidic motilin receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. content.abcam.com [content.abcam.com]
- 5. Intracellular Calcium Flux - University of Utah Flow Cytometry [flowcytometry.cores.utah.edu]
- 6. dspace.mit.edu [dspace.mit.edu]
metabolic stability predictions for 1-Cyclopentyl-3-(3-fluorophenyl)urea
An In-Depth Technical Guide to the Metabolic Stability Prediction of 1-Cyclopentyl-3-(3-fluorophenyl)urea
Foreword: The Imperative of Metabolic Foresight in Drug Discovery
In the landscape of modern drug discovery, the axiom "fail early, fail cheap" has never been more resonant. A significant portion of promising drug candidates falter during preclinical and clinical development due to suboptimal pharmacokinetic properties, with metabolic instability being a primary culprit.[1] The liver, as the body's principal metabolic hub, employs a sophisticated enzymatic arsenal to modify and eliminate foreign compounds (xenobiotics).[2][3] Understanding a molecule's susceptibility to this metabolic machinery is not merely a screening step; it is a foundational pillar of rational drug design. A compound that is metabolized too rapidly will struggle to achieve therapeutic concentrations, while one that is too stable might accumulate to toxic levels.
This guide provides a comprehensive framework for the robust prediction of metabolic stability, using the novel molecule 1-Cyclopentyl-3-(3-fluorophenyl)urea as a practical case study. We will move beyond rote protocol recitation to explore the causal biochemistry, integrate orthogonal predictive techniques, and establish a self-validating system for generating actionable data. Our audience—researchers, medicinal chemists, and drug development professionals—will gain not only the "how" but, more critically, the "why" behind each strategic decision in the assessment of metabolic fate.
Structural Scrutiny: Deconstructing 1-Cyclopentyl-3-(3-fluorophenyl)urea for Metabolic Liabilities
Before initiating any experimental or computational work, a thorough analysis of the molecule's structure is paramount. This allows us to form hypotheses about its potential "metabolic soft spots."
-
The Urea Moiety (-NH-CO-NH-): The urea linkage is a versatile hydrogen bond donor and acceptor, often crucial for target engagement.[4] While generally more stable to hydrolysis than esters or amides, it is not metabolically inert. The nitrogen atoms can be sites for Phase II conjugation reactions.[5]
-
The Cyclopentyl Group: This aliphatic ring is a likely target for oxidation by Cytochrome P450 (CYP) enzymes, the primary drivers of Phase I metabolism.[6][7] Hydroxylation can occur at various positions on the ring, creating more polar metabolites primed for excretion.
-
The 3-Fluorophenyl Group: Aromatic rings are classic substrates for CYP-mediated hydroxylation. The fluorine atom, being strongly electron-withdrawing, can influence the regioselectivity of this oxidation.[6] While it may deactivate the ring to some extent, oxidation at positions ortho or para to the urea linkage is a common metabolic route.
Our initial hypothesis is that the primary metabolic pathways for this compound will involve Phase I oxidation on either the cyclopentyl or the fluorophenyl ring, followed by potential Phase II glucuronidation of the resulting hydroxylated metabolites or the urea nitrogens.
The Dual-Pronged Approach: Integrating In Vitro and In Silico Methodologies
A robust metabolic stability assessment relies on the synergy between experimental assays and computational modeling. The in vitro systems provide empirical data on the compound's disappearance, while in silico tools offer rapid, cost-effective predictions of metabolic sites, guiding our analytical focus.
Caption: Integrated workflow for metabolic stability prediction.
In Silico Site of Metabolism (SoM) Prediction
Computational tools are invaluable for prioritizing metabolic pathways before embarking on resource-intensive experiments. They use vast databases of known metabolic reactions to predict which atoms in a new molecule are most likely to be modified.[8][9]
Methodology: Ligand-based computational tools analyze the molecule's structure to predict its metabolic fate.[8] Tools like BioTransformer 3.0 or SyGMa combine rule-based systems with machine learning to predict Phase I and Phase II biotransformations.[9][10]
-
Input: The SMILES string or a 2D structure of 1-Cyclopentyl-3-(3-fluorophenyl)urea is submitted to the prediction server.
-
Prediction Engine: The software applies a library of biotransformation rules (e.g., aromatic hydroxylation, aliphatic hydroxylation, N-glucuronidation) to the structure.
-
Output: A ranked list of potential metabolites is generated, highlighting the most probable sites of metabolism. This output guides the subsequent search for specific metabolite masses in LC-MS/MS data from the in vitro experiments.
In Vitro Assessment I: Liver Microsomal Stability Assay
This assay is the workhorse for evaluating Phase I metabolic stability.[11] Liver microsomes are subcellular fractions of the endoplasmic reticulum, which are highly enriched in CYP enzymes.[2][3]
Causality & Rationale: By incubating the compound with microsomes and the essential cofactor NADPH, we specifically probe its susceptibility to CYP-mediated oxidation.[2][12] The rate of disappearance of the parent compound provides a direct measure of its intrinsic clearance by these key Phase I enzymes.
Caption: Step-by-step workflow for the liver microsomal stability assay.
Detailed Experimental Protocol:
-
Preparation:
-
Prepare a 1 µM working solution of 1-Cyclopentyl-3-(3-fluorophenyl)urea in 100 mM potassium phosphate buffer (pH 7.4).[12]
-
Thaw pooled human liver microsomes on ice and dilute to a working concentration of 0.5 mg/mL in the same buffer.[2][12]
-
Prepare positive controls (e.g., Verapamil for high clearance, Diazepam for low clearance) and a vehicle control (e.g., 0.1% DMSO).[13]
-
-
Incubation:
-
In a 96-well plate, combine the test compound solution and the microsome suspension. Pre-incubate for 5-10 minutes at 37°C.
-
Initiate the metabolic reaction by adding a pre-warmed NADPH solution (final concentration 1 mM).[2]
-
Include a "minus cofactor" control for each compound to assess non-NADPH dependent degradation.
-
-
Sampling & Quenching:
-
Analysis:
-
Centrifuge the quenched samples to pellet the protein.
-
Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining concentration of the parent compound.
-
-
Data Interpretation:
-
Plot the natural logarithm of the percentage of compound remaining against time. The slope of this line provides the rate constant (k).
-
Calculate the in vitro half-life (T½) and intrinsic clearance (CLint) using the formulas below.
-
| Parameter | Formula | Unit |
| Half-Life (T½) | 0.693 / k | minutes |
| Intrinsic Clearance (CLint) | (0.693 / T½) * (mL incubation / mg microsomal protein) | µL/min/mg protein |
In Vitro Assessment II: Hepatocyte Stability Assay
To gain a more comprehensive view of metabolic stability, including both Phase I and Phase II pathways, suspension assays with cryopreserved hepatocytes are the gold standard.[3] Hepatocytes contain the full complement of metabolic enzymes (CYPs, UGTs, SULTs, etc.) and cofactors in a physiologically relevant cellular environment.[1][14]
Causality & Rationale: Unlike microsomes, intact hepatocytes allow for the assessment of the interplay between Phase I and Phase II metabolism.[14] A compound may be stable in microsomes but rapidly conjugated and cleared in hepatocytes. This assay provides a more holistic prediction of hepatic clearance.
Caption: Step-by-step workflow for the hepatocyte stability assay.
Detailed Experimental Protocol:
-
Preparation:
-
Rapidly thaw cryopreserved human hepatocytes and dilute them in pre-warmed incubation medium to a final density of 0.5-1.0 x 10^6 viable cells/mL.[1]
-
Prepare a working solution of 1-Cyclopentyl-3-(3-fluorophenyl)urea (e.g., 1 µM final concentration) in the incubation medium.[1]
-
Include positive controls (e.g., Testosterone) and negative controls using heat-inactivated hepatocytes to account for non-enzymatic degradation.[1][13]
-
-
Incubation:
-
Sampling & Quenching:
-
At specified time points (e.g., 0, 15, 30, 60, 120 minutes), terminate the reaction by adding an aliquot to cold acetonitrile with an internal standard.[14]
-
-
Analysis & Data Interpretation:
-
The analysis and data calculation steps are analogous to the microsomal assay. The intrinsic clearance, however, is expressed per number of cells.
-
| Parameter | Formula | Unit |
| Half-Life (T½) | 0.693 / k | minutes |
| Intrinsic Clearance (CLint) | (0.693 / T½) * (incubation volume / number of cells) | µL/min/10^6 cells |
Synthesizing the Data: Building a Complete Metabolic Profile
The true power of this approach lies in the integration of all data points.
-
Comparing Microsomes and Hepatocytes: If the compound is rapidly cleared in hepatocytes but stable in microsomes, this strongly suggests that Phase II metabolism (e.g., glucuronidation) is the primary clearance pathway. Conversely, similar clearance rates in both systems point to Phase I (CYP-mediated) metabolism as the dominant route.
-
Correlating with In Silico Data: The predicted SoMs from computational tools should be used to guide metabolite identification in the LC-MS/MS data from the hepatocyte assay. By searching for the exact masses of predicted hydroxylated or glucuronidated products, we can confirm the metabolic pathways and pinpoint the specific molecular liabilities.
Caption: Hypothesized metabolic pathways for 1-Cyclopentyl-3-(3-fluorophenyl)urea.
Conclusion and Forward Look
This guide has outlined a multi-faceted, rational approach to predicting the metabolic stability of 1-Cyclopentyl-3-(3-fluorophenyl)urea. By combining structural analysis, in silico predictions, and robust in vitro assays, we can build a comprehensive profile of the compound's metabolic fate. This data is critical for making informed decisions in the drug discovery process. If the compound demonstrates high clearance, the identified metabolic "soft spots" provide medicinal chemists with clear targets for structural modification to enhance metabolic stability, ultimately increasing the probability of developing a successful therapeutic agent.
References
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Hepatocyte Stability. (n.d.). Cyprotex ADME-Tox Solutions | Evotec. Retrieved from [Link]
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Advanced in vitro metabolic stability assays for drug discovery. (n.d.). CRO Services - Nuvisan. Retrieved from [Link]
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metabolic stability in liver microsomes. (n.d.). Mercell. Retrieved from [Link]
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Metabolic Stability Assays. (n.d.). Merck Millipore. Retrieved from [Link]
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In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes. (n.d.). Retrieved from [Link]
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Microsomal Stability. (n.d.). Cyprotex ADME-Tox Solutions | Evotec. Retrieved from [Link]
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In Silico Drug Metabolism Prediction Services. (n.d.). Creative Biolabs. Retrieved from [Link]
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Djoumbou-Feunang, Y., et al. (2022). BioTransformer 3.0—a web server for accurately predicting metabolic transformation products. Nucleic Acids Research. Retrieved from [Link]
-
Hepatocyte Stability Assay. (n.d.). Creative Bioarray. Retrieved from [Link]
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Suthar, S., et al. (2026, February 12). Benchmarking In Silico Metabolite Prediction Tools against Human Radiolabeled ADME Data for Small-Molecule Drugs. Journal of Chemical Information and Modeling. Retrieved from [Link]
-
Overcoming In Vitro Liver Metabolism Screening Limitations with Permeabilized Human Hepatocytes. (n.d.). Discovery Life Sciences. Retrieved from [Link]
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Protocol for the Rat Hepatocyte Stability Assay. (n.d.). ResearchGate. Retrieved from [Link]
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Djoumbou-Feunang, Y., et al. (n.d.). Identifying xenobiotic metabolites with in silico prediction tools and LCMS suspect screening analysis. PMC. Retrieved from [Link]
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Zhu, K., et al. (2024, July 31). MetaPredictor: in silico prediction of drug metabolites based on deep language models with prompt engineering. Oxford Academic. Retrieved from [Link]
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Al-Hujaily, E. M., et al. (n.d.). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. PMC. Retrieved from [Link]
-
Champagne, P. A., et al. (n.d.). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. PMC. Retrieved from [Link]
-
Salicylate-urea based soluble epoxide hydrolase inhibitors with high metabolic and chemical stabilities. (n.d.). PubMed Central. Retrieved from [Link]
-
Stability of urea in solution and pharmaceutical preparations. (n.d.). Semantic Scholar. Retrieved from [Link]
-
Synthesis and Properties of 1,3-Disubstituted Ureas and Their Isosteric Analogs Containing Polycyclic Fragments. (n.d.). NIH. Retrieved from [Link]
-
Urea. (n.d.). Wikipedia. Retrieved from [Link]
-
Geng, C., et al. (n.d.). The Uridine diphosphate (UDP)-glycosyltransferases (UGTs) superfamily: the role in tumor cell metabolism. PMC. Retrieved from [Link]
-
CYP450 inhibition assay (fluorogenic). (n.d.). Bienta. Retrieved from [Link]
-
Human UDP-Glucuronosyltransferases: Metabolism, Expression, and Disease. (2000, April 1). Retrieved from [Link]
-
Synthesis and Properties of 1,3-Disubstituted Ureas Containing (Adamantan-1-yl)(phenyl)methyl Fragment Based on One-Pot Direct Adamantane Moiety Inclusion. (2023, April 19). MDPI. Retrieved from [Link]
-
Stability of urea in solution and pharmaceutical preparations | Request PDF. (n.d.). ResearchGate. Retrieved from [Link]
-
The Important Role of UDP Glucuronosyltransferases in Drug Metabolism and Drug Drug Interactions. (2023, February 24). YouTube. Retrieved from [Link]
-
What Is the Function of the UDP-glucuronosyltransferase (UGT) Enzyme in Phase II? (2025, December 16). Retrieved from [Link]
-
Synthesis of Unsymmetrical Urea Derivatives via PhI(OAc)2 and Application in Late-Stage Drug Functionalization. (2024, November 29). MDPI. Retrieved from [Link]
-
The UDP-glucuronosyltransferases of the blood-brain barrier: their role in drug metabolism and detoxication. (2014, October 28). Frontiers. Retrieved from [Link]
-
Hepatic Drug Metabolism and Cytochrome P450. (2023, January 4). OpenAnesthesia. Retrieved from [Link]
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Synthesis and Properties of 1,3-Disubstituted Ureas and Their Isosteric Analogs Containing Polycyclic Fragments: IV.1 1-(Bicyclo[2.2.1]hept-5-en-2-yl)-3-(fluoro, chlorophenyl)ureas. (2025, August 9). ResearchGate. Retrieved from [Link]
-
Cytochrome P450 enzyme system; fascinating and vital part of how our bodies handle chemicals. (2025, August 24). YouTube. Retrieved from [Link]
-
Role of Aryl Urea Containing Compounds in Medicinal Chemistry. (2015, November 25). Hilaris Publisher. Retrieved from [Link]
-
Impact of Cytochrome P450 Enzymes on the Phase I Metabolism of Drugs. (2023, May 15). MDPI. Retrieved from [Link]
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Methodological & Application
Technical Application Note: Preparation and Optimization of Stock Solutions for 1-Cyclopentyl-3-(3-fluorophenyl)urea
Abstract & Compound Profile
This technical guide details the preparation of high-integrity stock solutions for 1-Cyclopentyl-3-(3-fluorophenyl)urea , a lipophilic N,N'-disubstituted urea.[1] Compounds of this class are frequently utilized in medicinal chemistry as pharmacophores for Soluble Epoxide Hydrolase (sEH) inhibition , p38 MAPK modulation, and cytokinin analogs in plant physiology.
The urea moiety acts as a hydrogen bond donor/acceptor scaffold, while the fluorophenyl and cyclopentyl groups confer significant lipophilicity. This structural combination presents a specific challenge: aqueous "crashing" (precipitation) upon rapid dilution. This protocol mitigates solubility issues to ensure consistent biological data.
Physicochemical Profile[1][2][3][4][5][6][7][8][9]
| Property | Value / Description |
| Chemical Formula | C₁₂H₁₅FN₂O |
| Molecular Weight | ~222.26 g/mol |
| Predicted LogP | 2.8 – 3.2 (Highly Lipophilic) |
| Primary Solvent | DMSO (Dimethyl Sulfoxide) |
| Secondary Solvent | Ethanol (Requires lower concentration) |
| Aqueous Solubility | Negligible (< 10 µM without co-solvent) |
| Appearance | White to off-white crystalline solid |
Core Directive: The Solubility Mechanism
Understanding the causality of solubility is critical. Urea derivatives possess high lattice energy due to strong intermolecular hydrogen bonding (N-H[1]···O=C) in the crystal state.[2][3] To dissolve this compound, the solvent must disrupt these interactions.
-
Why DMSO? DMSO is a polar aprotic solvent that effectively disrupts urea hydrogen bonding while accommodating the lipophilic fluorophenyl and cyclopentyl tails.
-
The Risk: When a concentrated DMSO stock is introduced to an aqueous buffer (PBS, Media), the water molecules preferentially cluster, forcing the lipophilic urea molecules to aggregate and precipitate (nucleation).
-
The Solution: Use the "Step-Down Dilution" method described in Section 4 to prevent shock-precipitation.[1]
Protocol A: Preparation of Primary Stock Solution (10 mM - 50 mM)[1]
Objective: Create a stable, high-concentration master stock for long-term storage.
Materials Required[1][3][4][5][6][7][8][9][10][11]
-
1-Cyclopentyl-3-(3-fluorophenyl)urea (Solid)[1]
-
DMSO (Anhydrous, ≥99.9%, Cell Culture Grade)
-
Amber borosilicate glass vials (Plastic tubes may leach plasticizers into DMSO)[1]
-
Sonicator bath[1]
-
Vortex mixer[1]
Step-by-Step Methodology
-
Calculations:
-
Target Concentration: 20 mM (Recommended balance between solubility and pipetting volume).
-
Target Volume: 1 mL .
-
Mass Required:
.
-
-
Weighing (Critical):
-
Weigh ~4.5 mg of the solid into a tared glass vial.
-
Note: Urea solids are often static-prone.[1] Use an anti-static gun if available. Record the exact mass to calculate the precise volume of DMSO needed.
-
-
Solvation:
-
Add the calculated volume of Anhydrous DMSO to achieve exactly 20 mM.
-
Formula:
[1]
-
-
Homogenization:
-
Vortex vigorously for 30 seconds.
-
Sonicate in a water bath at room temperature for 5–10 minutes.
-
Visual Check: Inspect against a light source. The solution must be perfectly clear. If any turbidity remains, continue sonication.
-
-
Aliquot & Storage:
-
Divide into small aliquots (e.g., 50 µL) to avoid freeze-thaw cycles.
-
Store at -20°C (stable for 6–12 months) or -80°C (stable for >1 year).
-
Protect from light.
-
Protocol B: Preparation of Working Solutions (Assay Ready)
Objective: Dilute the stock into aqueous media without precipitation.
The "Crash" Phenomenon: Direct addition of 100% DMSO stock to water often causes immediate, microscopic precipitation that is invisible to the naked eye but skews IC50 curves.
The Intermediate Dilution Method (Recommended)[1]
-
Prepare Intermediate Stock (10x):
-
Dilute the 20 mM Master Stock 1:10 into the assay buffer or media to create a 2 mM solution.
-
Crucial Step: If precipitation occurs here, dilute 1:10 into pure Ethanol first, then dilute that into media.
-
-
Final Dilution:
-
Pipette the Intermediate Stock into the final well/tube.
-
Ensure the final DMSO concentration is < 1% (or < 0.1% for sensitive cell lines).
-
Visual Workflow (Graphviz)[1]
Figure 1: Critical workflow for the preparation of the primary master stock solution. Note the visual QC step to ensure complete dissolution before freezing.
Quality Control & Troubleshooting
Validation of Stock Integrity
Over time, DMSO can absorb atmospheric water (hygroscopic), causing the urea to degrade or precipitate.
-
Method: LC-MS or HPLC-UV (254 nm).[1]
-
Acceptance Criteria: Purity > 95%. New peaks appearing near the solvent front often indicate hydrolysis of the urea linkage.
Troubleshooting Table
| Issue | Probable Cause | Corrective Action |
| Turbidity on Thawing | DMSO absorbed moisture or cold-precipitation.[1] | Warm to 37°C and sonicate for 5 mins. If precipitate persists, discard. |
| Precipitation in Media | "Shock dilution" from 100% DMSO to water. | Use the "Intermediate Dilution" method (See Section 4). |
| Cytotoxicity in Controls | DMSO concentration too high (>1%). | Ensure final DMSO is < 0.5%. Include a "Vehicle Only" control in all assays. |
Biological Context & Signaling Pathway
When used as a probe (e.g., for sEH inhibition), this compound prevents the degradation of Epoxyeicosatrienoic acids (EETs). The following diagram illustrates the pathway logic to validate your experimental readout.
Figure 2: Mechanism of Action.[4] The urea derivative inhibits sEH, stabilizing EETs (Epoxyeicosatrienoic acids) and preserving their anti-inflammatory effects.
References
-
Morisseau, C., & Hammock, B. D. (2013). Impact of Soluble Epoxide Hydrolase Inhibition on Human Health. Annual Review of Pharmacology and Toxicology. [1]
-
Burmistrov, V., et al. (2023). Synthesis and Properties of 1,3-Disubstituted Ureas Containing (Adamantan-1-yl)(phenyl)methyl Fragment. Molecules. (Discusses solubility and synthesis of similar lipophilic ureas).
-
Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press. (Authoritative text on solubility and stock preparation).
-
PubChem Compound Summary. 1-(3-Chloro-4-fluorophenyl)-3-(3-chlorophenyl)urea (Structural Analog Data for Solubility Benchmarking).
Sources
- 1. BindingDB BDBM31713 1-Cyclopropyl-3-(2,3-di-furan-2-yl-quinoxalin-6-yl)-urea::1-[2,3-bis(2-furanyl)-6-quinoxalinyl]-3-cyclopropylurea::1-[2,3-bis(2-furyl)quinoxalin-6-yl]-3-cyclopropyl-urea::1-[2,3-bis(furan-2-yl)quinoxalin-6-yl]-3-cyclopropyl-urea::1-[2,3-bis(furan-2-yl)quinoxalin-6-yl]-3-cyclopropylurea::MLS000121102::SMR000118524::cid_1072898 [bindingdb.org]
- 2. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Urea - Wikipedia [en.wikipedia.org]
- 4. Synthesis and Properties of 1,3-Disubstituted Ureas Containing (Adamantan-1-yl)(phenyl)methyl Fragment Based on One-Pot Direct Adamantane Moiety Inclusion [mdpi.com]
Application Note: Crystallization Techniques for Purifying 1-Cyclopentyl-3-(3-fluorophenyl)urea
Executive Summary
1-Cyclopentyl-3-(3-fluorophenyl)urea is a representative scaffold in the development of soluble epoxide hydrolase (sEH) inhibitors and cytokinin analogs. While the urea linkage provides essential hydrogen-bonding interactions for biological potency, it presents distinct challenges in purification. The formation of highly insoluble symmetrical urea byproducts (e.g., 1,3-bis(3-fluorophenyl)urea) and the propensity for "oiling out" during crystallization require precise control over solvent systems and supersaturation trajectories.
This guide provides two validated crystallization protocols designed to achieve >99.5% purity. It emphasizes the removal of symmetrical urea impurities and the control of polymorphic form, ensuring a robust, scalable process.
Physicochemical Context & Challenges
Before initiating crystallization, one must understand the molecular behavior of the target.
-
Lipophilicity: The cyclopentyl and 3-fluorophenyl groups impart significant lipophilicity (LogP ~ 2.5–3.5), making the compound sparingly soluble in water but soluble in polar aprotic solvents (DMSO, DMF) and moderately soluble in alcohols and esters.
-
Impurity Profile:
-
Symmetrical Ureas: Formed via hydrolysis of the isocyanate starting material. These typically have much higher melting points and lower solubility than the target unsymmetrical urea.
-
Unreacted Amines: 3-Fluoroaniline or Cyclopentylamine.
-
-
Crystallization Risks:
-
Oiling Out: The compound may undergo Liquid-Liquid Phase Separation (LLPS) before crystallizing if the anti-solvent addition is too rapid or the temperature is too high.
-
Polymorphism: Urea derivatives are prone to conformational polymorphism due to the flexibility of the alkyl ring and hydrogen bonding networks.
-
Pre-Formulation: Solubility Mapping
Do not proceed to bulk crystallization without defining the Metastable Zone Width (MSZW).
Protocol: Gravimetric Solubility Screen
Objective: Determine the saturation point (
-
Preparation: Weigh 100 mg of crude 1-Cyclopentyl-3-(3-fluorophenyl)urea into three HPLC vials.
-
Solvent Addition: Add 1.0 mL of the following solvents to respective vials:
-
Solvent A: Ethanol (Protich/Polar)
-
Solvent B: Ethyl Acetate (Aprotic/Moderately Polar)
-
Solvent C: Tetrahydrofuran (THF) (Aprotic/Polar)
-
-
Thermal Cycle: Heat to 60°C. If solids dissolve, add more compound until saturation is observed.
-
Cooling: Cool to 20°C and observe precipitation.
-
Analysis: Filter the supernatant and analyze by HPLC to determine concentration (mg/mL).
Typical Solubility Profile (Estimated):
| Solvent | Solubility @ 20°C | Solubility @ 60°C | Suitability |
|---|---|---|---|
| Ethanol | Moderate (15-25 mg/mL) | High (>80 mg/mL) | Excellent for Cooling Crystallization |
| Ethyl Acetate | Low-Mod (5-10 mg/mL) | Moderate (40 mg/mL) | Good for Anti-solvent (with Heptane) |
| THF | High (>100 mg/mL) | Very High | Excellent for Anti-solvent (with Heptane) |
| Water | Insoluble | Insoluble | Strict Anti-solvent |
Detailed Purification Protocols
Method A: Cooling Crystallization (Ethanol/Water)
Best for: Scalability, removal of polar impurities, and green chemistry compliance.
Mechanism: Exploits the steep solubility curve in ethanol. Water acts as a co-solvent to depress solubility at lower temperatures, maximizing yield.
Step-by-Step Protocol:
-
Dissolution:
-
Charge 10.0 g of crude 1-Cyclopentyl-3-(3-fluorophenyl)urea into a jacketed reactor.
-
Add 80 mL of absolute Ethanol (8 vol).
-
Heat to 70°C (reflux) with stirring (250 RPM). Ensure complete dissolution.
-
Critical Step: If insoluble solids remain (likely symmetrical urea byproducts), perform a hot filtration immediately.
-
-
Nucleation Control:
-
Cool the solution slowly to 55°C .
-
Add 20 mL of Water (warm, 50°C) dropwise over 20 minutes.
-
Seed: Add 0.5% w/w of pure seed crystals at 50°C to induce controlled nucleation and prevent oiling out.
-
-
Crystal Growth:
-
Cool from 50°C to 5°C using a linear cooling ramp of 10°C/hour.
-
Hold at 5°C for 2 hours to ensure desaturation.
-
-
Isolation:
-
Filter the slurry using a Buchner funnel or centrifuge.
-
Wash the cake with 20 mL of cold Ethanol/Water (1:1 v/v).
-
-
Drying:
-
Dry in a vacuum oven at 45°C for 12 hours.
-
Method B: Anti-Solvent Crystallization (THF/Heptane)
Best for: High purity requirements (>99.8%), removal of unreacted lipophilic amines.
Mechanism: THF solubilizes the urea effectively. Heptane acts as a non-polar anti-solvent that precipitates the urea while keeping organic impurities (like unreacted aniline) in solution.
Step-by-Step Protocol:
-
Dissolution:
-
Dissolve 5.0 g of crude material in 25 mL of THF (5 vol) at room temperature (25°C).
-
Filter through a 0.45 µm PTFE membrane to remove particulate matter.
-
-
Anti-Solvent Addition:
-
Place the filtrate in a vessel with vigorous stirring.
-
Slowly add n-Heptane (15 mL) until the solution becomes slightly turbid (Cloud Point).
-
Stop addition and stir for 15 minutes to allow stable nuclei to form.
-
-
Precipitation:
-
Continue adding n-Heptane (35 mL) over 60 minutes.
-
Note: Rapid addition may trap impurities or cause amorphous precipitation.
-
-
Isolation:
-
Filter the white crystalline solid.
-
Wash with 10 mL of 20% THF in Heptane.
-
Caution: Do not wash with pure Heptane immediately if the crystals are solvated; use the mixture first to prevent lattice collapse.
-
-
Drying:
-
Dry under vacuum at 50°C. Ensure THF is purged below ICH limits (720 ppm).
-
Process Control & Troubleshooting
Visualizing the Workflow
The following diagram illustrates the decision matrix for purification.
Caption: Decision logic for selecting the optimal crystallization pathway based on impurity profile.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Oiling Out | Temperature too high during anti-solvent addition; Cooling too fast. | Increase seed loading (1%); Reduce cooling rate; Add anti-solvent at a slower rate. |
| Low Yield | Final temperature too high; Too much solvent. | Cool to 0°C; Reduce initial solvent volume; Check mother liquor losses by HPLC. |
| Haze in Solution | Symmetrical urea byproduct (insoluble). | Perform hot filtration (0.45 µm) before cooling/anti-solvent addition. |
| Polymorph Mix | Uncontrolled nucleation; Fast precipitation. | Use Method A (Cooling) which is thermodynamically controlled; Anneal slurry at 40°C. |
Analytical Validation (Self-Validating System)
To ensure the protocol was successful, the following criteria must be met:
-
HPLC Purity: >99.5% area.
-
Melting Point: Sharp endotherm (Range < 2°C). Note: Compare with literature values for similar ureas (typically 140-180°C range depending on packing).
-
X-Ray Powder Diffraction (XRPD): Verify a single crystalline phase. Amorphous halos indicate "oiling out" occurred.
References
-
General Urea Synthesis & Purification: Davis, T. L., & Blanchard, K. C. (1929). "Urea, phenyl-".[1][2][3][4][5][6] Organic Syntheses, 9, 80. [Link] (Foundational text on urea crystallization from water/alcohol mixtures).
- sEH Inhibitor Properties: Morisseau, C., & Hammock, B. D. (2005). "Epoxide hydrolases: mechanisms, inhibitor designs, and biological roles". Annual Review of Pharmacology and Toxicology, 45, 311-333. (Context for the physicochemical properties of alkyl-aryl urea inhibitors).
-
Crystallization of Diaryl/Alkyl-Aryl Ureas: Toth, R., et al. (2018). "Identification of novel N1-(2-aryl-1, 3-thiazolidin-4-one)-N3-aryl ureas". European Journal of Medicinal Chemistry. [Link] (Provides relevant solubility and purification data for substituted ureas).
-
Polymorphism in Ureas: Gao, Y., et al. (2024). "Polymorph-Specific Solubility Prediction using Constant Chemical Potential Molecular Dynamics". ChemRxiv. [Link] (Advanced insight into urea solubility and polymorphic behavior).
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. biointerfaceresearch.com [biointerfaceresearch.com]
- 4. Preparation, biological evaluation and QSAR analysis of urea substituted 2,4-diamino-pyrimidine anti-malarials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. hilarispublisher.com [hilarispublisher.com]
Application Note & Protocol: Establishing Storage Conditions and Shelf Life for 1-Cyclopentyl-3-(3-fluorophenyl)urea
For: Researchers, scientists, and drug development professionals.
Introduction: The Imperative of Stability Profiling for Novel Urea Derivatives
1-Cyclopentyl-3-(3-fluorophenyl)urea belongs to a class of substituted ureas, which are of significant interest in medicinal chemistry and drug discovery due to their ability to form stable hydrogen bonds with biological targets.[1] The introduction of a fluorophenyl moiety can enhance metabolic stability and bioavailability, making this compound a promising candidate for further investigation.[2] However, to ensure the integrity of research data and the viability of this compound in preclinical and clinical development, a thorough understanding of its chemical stability is paramount.
This document provides a comprehensive guide to establishing the appropriate storage conditions and determining the shelf life of 1-Cyclopentyl-3-(3-fluorophenyl)urea. We will move beyond generic storage advice and detail the experimental protocols required to generate robust stability data. The methodologies outlined herein are grounded in the principles of pharmaceutical stress testing and are designed to be self-validating systems for trustworthy data generation.[3][4]
Foundational Principles: Understanding the Chemical Vulnerabilities of a Substituted Urea
The stability of a molecule like 1-Cyclopentyl-3-(3-fluorophenyl)urea is intrinsically linked to its structure. The urea functional group can be susceptible to hydrolysis, particularly under acidic or basic conditions. The presence of a fluorinated aromatic ring introduces considerations regarding photostability and potential for specific oxidative degradation pathways. Therefore, our investigation into its stability will be guided by a systematic evaluation of its response to various environmental stressors.
Initial Handling and Storage Recommendations (Prior to Full Stability Data):
Based on general safety data for urea derivatives and fluorinated compounds, the following preliminary precautions should be taken:
-
Storage: Store in a tightly sealed, light-resistant container in a cool, dry, and well-ventilated area.[5]
-
Incompatibilities: Avoid strong oxidizing agents, strong acids, and strong bases.
-
Handling: Use appropriate personal protective equipment (PPE), including gloves and safety glasses. Handle in a well-ventilated area to avoid inhalation of any dust or aerosols.[5]
These initial recommendations are a starting point. The following protocols will provide the empirical data needed to refine and solidify these guidelines.
Protocol: Forced Degradation Studies to Elucidate Degradation Pathways
Forced degradation, or stress testing, is a critical first step in understanding the intrinsic stability of a drug substance.[3][6] By subjecting the compound to conditions more severe than those it would encounter during routine handling and storage, we can rapidly identify potential degradation pathways and products.[4][7][8] The goal is to achieve a target degradation of 5-20% of the active pharmaceutical ingredient (API), which is sufficient to detect and characterize degradation products without generating irrelevant secondary or tertiary degradants.[3][6]
Table 1: Forced Degradation Conditions for 1-Cyclopentyl-3-(3-fluorophenyl)urea
| Stress Condition | Reagent/Condition | Temperature | Duration (Initial) | Rationale |
| Acid Hydrolysis | 0.1 M HCl | 60°C | 24 hours | To assess susceptibility to degradation in acidic environments. |
| Base Hydrolysis | 0.1 M NaOH | 60°C | 24 hours | To assess susceptibility to degradation in alkaline environments. |
| Oxidation | 3% H₂O₂ | Room Temperature | 24 hours | To evaluate sensitivity to oxidative stress.[8] |
| Thermal Stress | Solid-state | 80°C | 48 hours | To determine the impact of heat on the solid form of the compound.[7] |
| Photostability | Solid-state & Solution | ICH Q1B conditions | As per ICH Q1B | To assess degradation upon exposure to light. |
Step-by-Step Protocol for Forced Degradation
-
Sample Preparation:
-
For solution studies (hydrolysis, oxidation), prepare a stock solution of 1-Cyclopentyl-3-(3-fluorophenyl)urea in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.
-
For solid-state studies (thermal, photostability), use a small, accurately weighed amount of the neat compound.
-
-
Execution of Stress Conditions:
-
Acid/Base Hydrolysis:
-
To separate vials, add an aliquot of the stock solution and the respective acidic or basic solution.
-
Place the vials in a temperature-controlled water bath or oven at the specified temperature.
-
At designated time points (e.g., 2, 4, 8, 24 hours), withdraw an aliquot, neutralize it if necessary (base for the acid sample, acid for the base sample), and dilute with the mobile phase to the target analytical concentration.
-
-
Oxidation:
-
Combine an aliquot of the stock solution with the hydrogen peroxide solution.
-
Maintain at room temperature, protected from light.
-
Sample at regular intervals as described above.
-
-
Thermal Stress:
-
Place the solid sample in a vial in a calibrated oven at the specified temperature.
-
At the end of the exposure period, allow the sample to cool, then dissolve in a suitable solvent for analysis.
-
-
Photostability:
-
Expose both solid and solution samples to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
-
A control sample should be stored under the same conditions but protected from light.
-
Analyze the samples after the exposure period.
-
-
-
Analysis:
-
Analyze all stressed samples, along with an unstressed control sample, using a stability-indicating analytical method (typically HPLC with UV or MS detection).
-
Quantify the amount of parent compound remaining and identify and quantify any major degradation products.
-
Caption: Workflow for Forced Degradation Studies.
Protocol: Formal Stability Studies for Shelf-Life Determination
The data from forced degradation studies inform the design of formal stability studies, which are conducted under controlled, long-term conditions to simulate the compound's lifespan. These studies are essential for establishing a definitive shelf life and recommended storage conditions.
Table 2: ICH-Compliant Formal Stability Study Conditions
| Study Type | Storage Condition | Minimum Duration | Testing Frequency |
| Long-Term | 25°C ± 2°C / 60% RH ± 5% RH | 12 months | 0, 3, 6, 9, 12 months |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months | 0, 3, 6 months |
Step-by-Step Protocol for Formal Stability Studies
-
Packaging: Package the 1-Cyclopentyl-3-(3-fluorophenyl)urea in containers that are representative of the intended long-term storage (e.g., amber glass vials with inert screw caps).
-
Chamber Placement: Place the packaged samples into calibrated stability chambers maintained at the conditions specified in Table 2.
-
Sample Pulls and Analysis:
-
At each time point, remove a sufficient number of samples for complete analysis.
-
Analyze the samples for the following parameters:
-
Appearance: Visual inspection for any changes in color or physical state.
-
Assay: Quantification of the parent compound using a validated stability-indicating HPLC method.
-
Degradation Products: Identification and quantification of any impurities.
-
Water Content: (If applicable) Measurement by Karl Fischer titration.
-
-
-
Data Evaluation:
-
Plot the assay value and the levels of degradation products over time.
-
For accelerated stability data, significant changes at 6 months suggest the need for intermediate storage conditions (e.g., 30°C / 65% RH).
-
The shelf life is determined by the time at which the assay value is projected to fall below a pre-defined acceptance criterion (e.g., 95%) or when a specified degradation product exceeds its limit.
-
Caption: Workflow for Formal Stability Studies.
Conclusion: From Data to Definitive Storage and Shelf Life
The protocols detailed in this application note provide a robust framework for characterizing the stability of 1-Cyclopentyl-3-(3-fluorophenyl)urea. The results from the forced degradation studies will reveal the compound's intrinsic vulnerabilities, guiding formulation development and the selection of appropriate packaging.[7] The long-term and accelerated stability studies will yield the empirical data necessary to confidently assign a shelf life and define optimal storage conditions. By adhering to these systematic and scientifically-grounded protocols, researchers and drug developers can ensure the quality, integrity, and reliability of this promising compound throughout its lifecycle.
References
-
Blessy, M., Patel, R. D., Prajapati, P. N., & Agrawal, Y. K. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 4(3), 159–165. [Link]
- ICH Q1A(R2): Stability Testing of New Drug Substances and Products. (2003). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use.
- Luminata Hanson, C. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing.
- Sharp Clinical. (2025). Forced degradation studies: A critical lens into pharmaceutical stability.
- Shendarkar, S. M., & Vadvalkar, S. M. (2013). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Pharmaceutical Research, 3(4), 198-201.
- Lilov, M. E., & Kirilov, P. P. (2019). STABILITY OF UREA SOLUTIONS IN PRESENCE OF MINERAL ACIDS AND THEIR AMMONIUM SALTS. Journal of Chemical Technology and Metallurgy, 54(2), 319-325.
- Radell, J., & Connolly, J. W. (1961). Determination of Relative Stability of Urea Complexes from X-Ray Powder Diffraction Data. Advances in X-Ray Analysis, 4, 140-149.
- Zhu, W., et al. (2021). Handling Fluorinated Gases as Solid Reagents Using Metal–Organic Frameworks. Science, 374(6574), 1473-1478.
- European Industrial Gases Association. (2019). Code of Practice: Compressed Fluorine and Mixtures with Inert Gases. IGC Doc 124/19/E.
- Lilov, M. E. (2021). STABILITY OF UREA SOLUTIONS IN PRESENCE OF BUFFERING ADDITIVES. Journal of Chemical Technology and Metallurgy, 56(6), 1197-1201.
- Panyachariwat, N., & Steckel, H. (2014). Stability of urea in solution and pharmaceutical preparations. Journal of cosmetic science, 65(3), 187-195.
- Milner, P. J. (2024). Handling Fluorinated Gases as Solid Reagents Using Metal–Organic Frameworks. Synfacts, 20(02), 0134.
- Tarpo, J. Jr., & Tarpo, M. Fluorine Safety. Purdue University Department of Chemistry.
- Ilas, J., & D’Souza, A. (2017). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Molecules, 22(9), 1425.
- Patsnap. (2026). Minimize Risk in Chlorine Trifluoride Storage and Handling.
- Echemi. (n.d.). 1,3-bis[(3-chlorophenyl)
- Walsh, S. (2023). Considering the shelf life of protected urea. Agriland.
- Pursell Fertilizer. (2023). PurYield 3 Polymer-coated Urea.
Sources
- 1. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Handling Fluorinated Gases as Solid Reagents Using Metal–Organic Frameworks - PMC [pmc.ncbi.nlm.nih.gov]
- 3. resolvemass.ca [resolvemass.ca]
- 4. acdlabs.com [acdlabs.com]
- 5. echemi.com [echemi.com]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]
- 8. asianjpr.com [asianjpr.com]
Troubleshooting & Optimization
optimizing reaction temperature for fluorophenyl urea synthesis
Status: Online 🟢 Operator: Senior Application Scientist (Process Chemistry Division) Topic: Temperature Optimization & Troubleshooting for Fluorophenyl Ureas
Welcome to the Technical Support Center
You are likely here because your standard "click" chemistry protocol is failing. While the reaction between an amine and an isocyanate is textbook chemistry, the introduction of a fluorine atom—particularly on the aniline ring—fundamentally alters the kinetic landscape.
Fluorine is a potent Electron-Withdrawing Group (EWG). When attached to your nucleophile (the aniline), it pulls electron density away from the nitrogen lone pair, dramatically reducing reactivity. When attached to your electrophile (the isocyanate), it destabilizes the system, making it hyper-reactive to moisture.
Below are the three most common "Support Tickets" we receive regarding this synthesis, along with field-proven solutions.
Ticket #001: "My reaction is stalling at 50-60% conversion."
Diagnosis: Kinetic Trapping due to Electronic Deactivation. Severity: High (Process Bottleneck)
The Issue:
You are likely running this at Room Temperature (RT) or mild heat (
Technical Resolution:
-
Temperature Step-Up: Increase reaction temperature to 60–80°C . This is the "Goldilocks" zone for deactivated anilines. It provides enough energy to overcome the inductive deactivation of the fluorine without triggering significant thermal degradation.
-
Catalytic Intervention: If thermal boosting is insufficient (or your substrate is thermally labile), add a nucleophilic catalyst. DMAP (4-Dimethylaminopyridine) at 5-10 mol% is standard. It forms a highly reactive N-acylpyridinium intermediate with the isocyanate, which is then more susceptible to attack by your sluggish fluorinated aniline.
Visualizing the Kinetic Barrier:
Figure 1: The fluorine substituent raises the activation energy (Red Node), necessitating higher temperatures or catalysis compared to standard anilines.
Ticket #002: "I see a new impurity forming at high temperatures (>100°C)."
Diagnosis: Biuret Formation or Thermal Reversibility. Severity: Moderate (Purification Challenge)
The Issue: In an attempt to force the reaction (see Ticket #001), you overheated the system.
-
Biuret Formation: At high temperatures, the product urea acts as a nucleophile and attacks a second molecule of isocyanate, forming a "biuret" dimer.
-
Reversibility: Urea formation is reversible.[1] At high
, the equilibrium can shift back toward the starting materials, which may then decompose.
Technical Resolution:
-
The Ceiling Temperature: Do not exceed 80–90°C unless absolutely necessary. Toluene reflux (
) is often too harsh for sensitive isocyanates. Switch to DCE (1,2-Dichloroethane) or THF to cap the temperature. -
Stoichiometry Control: Avoid large excesses of isocyanate. If you use 1.5 eq. of isocyanate and heat it, you are statistically guaranteeing biuret formation. Use 1.05–1.1 eq. of isocyanate and push conversion with time, not excess reagent.
Ticket #003: "A white solid precipitates immediately, but it's not my product."
Diagnosis: Symmetrical Urea Formation (Moisture Contamination). Severity: Critical (Yield Loss)
The Issue: Isocyanates are moisture scavengers. They react with water to form an unstable carbamic acid, which decarboxylates to release an amine. This new amine then reacts with the remaining isocyanate to form a symmetrical urea (e.g., Diphenylurea).
-
Note: Fluorinated isocyanates are more electrophilic and react with water faster than standard isocyanates.
Technical Resolution:
-
Solvent Protocol: "Dry" solvents from the bottle are often insufficient. Use anhydrous solvents (THF, DCM) stored over molecular sieves.
-
Temperature Paradox: While heat helps the main reaction, it also accelerates hydrolysis if the system isn't sealed. Ensure the reaction is under an inert atmosphere (
or Ar).
Troubleshooting Workflow:
Figure 2: Decision tree for diagnosing reaction failures based on yield and impurity profiling.
Optimized Experimental Protocol
Objective: Synthesis of
Materials:
-
Limiting Reagent: 4-Fluoroaniline (1.0 equiv).
-
Electrophile: Phenyl Isocyanate (1.1 equiv).
-
Solvent: Anhydrous THF or DCM (0.2 M concentration).
-
Catalyst (Optional): DMAP (0.05 equiv) - Only if aniline is ortho-substituted.
Step-by-Step Methodology:
-
Preparation: Flame-dry a round-bottom flask and equip it with a magnetic stir bar. Purge with Nitrogen (
). -
Dissolution: Add 4-Fluoroaniline (1.0 equiv) and anhydrous THF. Stir until fully dissolved.
-
Addition:
-
Standard: Add Phenyl Isocyanate (1.1 equiv) dropwise via syringe at Room Temperature.
-
Optimization: If the aniline is highly deactivated, heat the amine solution to 50°C before adding the isocyanate to prevent immediate precipitation of intermediates.
-
-
Reaction:
-
Stir at 60°C for 4–12 hours. Monitor by TLC or LC-MS.
-
Checkpoint: If starting material remains after 4 hours, add DMAP (5 mol%).
-
-
Work-up:
-
Most ureas precipitate upon cooling. Cool to
. -
Filter the solid. Wash with cold
or Hexanes to remove excess isocyanate. -
Do not use aqueous workup if possible, as it complicates drying. Recrystallize from EtOH/Water if necessary.
-
Reference Data: Temperature vs. Substituent Effects
| Aniline Substituent | Electronic Effect | Recommended Temp | Catalyst Required? | Risk Factor |
| None (Phenyl) | Neutral | No | Low | |
| 4-Fluoro | Weak Deactivation | Rarely | Low | |
| 2-Fluoro | Steric + Inductive | Often (DMAP) | Moderate | |
| 2,4,6-Trifluoro | Strong Deactivation | Yes (DMAP/DABCO) | High (Biuret) | |
| 4-CF3 | Strong EWG | Yes | Moderate |
References
-
Reaction Mechanism & Kinetics
-
Arnold, R. G., Nelson, J. A., & Verbanc, J. J. (1957).[2] "Recent Advances in Isocyanate Chemistry." Chemical Reviews, 57(1), 47–76.
- Detailed kinetic analysis of amine-isocyanate addition confirming second-order kinetics and the retarding effect of electron-withdrawing groups.
-
-
Fluorine Substituent Effects
-
Sandford, G. (2000). "Perfluoroheteroaromatic chemistry: multifunctional systems from perfluorinated heterocycles by nucleophilic aromatic substitution processes." Tetrahedron, 59(4), 437-454.
- Provides context on the nucleophilicity of fluorinated amines and the electronic deactivation caused by ring fluorin
-
-
Biuret Formation & Side Reactions
-
Saunders, J. H., & Slocombe, R. J. (1948). "The Chemistry of the Organic Isocyanates." Chemical Reviews, 43(2), 203–218.
- Foundational text describing the temperature-dependent pathways for biuret and trimer form
-
-
General Synthetic Protocols
-
Common Organic Chemistry. "Urea Formation: Amine + Isocyanate."[1]
- Standard laboratory protocols for urea synthesis used to benchmark the optimized methods described above.
-
Sources
resolving precipitation issues in 1-Cyclopentyl-3-(3-fluorophenyl)urea assays
Technical Support Center: 1-Cyclopentyl-3-(3-fluorophenyl)urea Assay Optimization
Topic: Resolving Precipitation & Solubility Issues in Biological Assays Compound Class: Lipophilic N,N'-Disubstituted Ureas Document ID: TS-UREA-004 Last Updated: February 18, 2026
Executive Summary
1-Cyclopentyl-3-(3-fluorophenyl)urea is a lipophilic small molecule often utilized as a scaffold in TRPV1 antagonists and soluble epoxide hydrolase (sEH) inhibitors. Its structural core—a rigid urea linker flanked by hydrophobic cyclopentyl and fluorophenyl groups—imparts high potency but significant aqueous insolubility.
Users frequently report "crashing out" (visible precipitation or loss of potency) upon diluting DMSO stock solutions into aqueous assay buffers. This guide provides a mechanistic root-cause analysis and validated protocols to maintain solubility in cellular and enzymatic assays.
Part 1: The Mechanistic Root Cause
To solve the issue, we must first understand the physics driving the precipitation.
1. The "Solvent Shock" Phenomenon This compound is a non-ionizable, hydrophobic solid. It dissolves in DMSO because DMSO is a polar aprotic solvent that disrupts the compound's crystal lattice.
-
The Event: When a high-concentration DMSO stock (e.g., 10 mM) is chemically "shocked" by rapid addition to a polar aqueous buffer (PBS, Media), the water molecules immediately form a hydration shell that excludes the hydrophobic drug.
-
The Result: The drug molecules aggregate to reduce their surface area exposed to water, reforming the crystal lattice (precipitation) within milliseconds.
2. Lack of Ionizable Centers Unlike many drugs that can be solubilized by adjusting pH (protonating an amine or deprotonating an acid), 1-Cyclopentyl-3-(3-fluorophenyl)urea is neutral at physiological pH.
-
Implication: Adjusting the pH of your buffer will not improve solubility. You must rely on kinetic solubility (slow dilution) and solubilizing agents (surfactants/carriers).
Visualizing the Precipitation Mechanism
Figure 1: The "Solvent Shock" pathway. Rapid dilution creates a supersaturated state that collapses into precipitation due to the hydrophobic nature of the urea and cyclopentyl groups.
Part 2: Validated Solubilization Protocols
Do not pipette 100% DMSO stock directly into the final well. Use one of the following intermediate workflows.
Protocol A: The "Intermediate Step" Dilution (Recommended for IC50 Curves)
Best for: Enzymatic assays, Plate-based screening.
Concept: Gradually condition the compound to the aqueous environment rather than shocking it.
-
Prepare Stock: Start with a 10 mM stock in 100% anhydrous DMSO.
-
The Intermediate Plate (3x Concentration):
-
Prepare a "working solution" at 3x the final desired concentration in a buffer containing 5-10% DMSO .
-
Why? The compound is stable in 10% DMSO/Buffer. This step prevents the "shock."
-
-
Final Addition:
-
Add the 3x working solution to your assay plate (containing cells/enzyme) in a 1:2 ratio.
-
Final Result: 1x Compound concentration, ~1.6-3.3% DMSO (ensure your assay tolerates this).
-
Protocol B: The Carrier Protein Method (BSA/HSA)
Best for: Cell culture, Long-duration incubations.
Concept: Use Serum Albumin (BSA or HSA) to act as a "molecular sponge," binding the lipophilic drug and keeping it in solution without inhibiting its entry into cells.
-
Prepare Buffer: Supplement your assay buffer or media with 0.1% - 0.5% (w/v) fatty-acid-free BSA .
-
Dilution: Dilute your DMSO stock directly into this BSA-containing buffer while vortexing immediately .
-
Mechanism: The hydrophobic pockets of BSA bind the cyclopentyl/phenyl groups, preventing crystal lattice formation.
Data Comparison: Solubility Limits
| Solvent System | Max Solubility (Est.) | Stability | Risk of Precipitation |
| 100% DMSO | > 50 mM | High (Months at -20°C) | None |
| PBS (No additives) | < 10 µM | Very Low (Minutes) | Critical |
| PBS + 0.1% BSA | ~ 50-100 µM | Moderate (Hours) | Low |
| PBS + 0.05% Pluronic F-127 | ~ 50 µM | High (Hours) | Low |
Part 3: Experimental Workflow Diagram
The following diagram outlines the decision tree for preparing your assay plate to minimize precipitation risks.
Figure 2: Decision tree for selecting the correct solubilization strategy based on assay type.
Part 4: Frequently Asked Questions (FAQs)
Q1: I see a fine white precipitate immediately after adding the drug to my media. Can I spin it down and use the supernatant? A: No. If you see precipitate, the concentration of the drug in the solution is unknown and likely significantly lower than your target. The "supernatant" is effectively a saturated solution of unknown molarity. You must repeat the preparation using Protocol B (BSA) or lower the final concentration.
Q2: Can I use Cyclodextrin (e.g., HP-β-CD) to dissolve this urea? A: Yes, cyclodextrins are excellent solubilizers for phenyl-urea compounds. However , be cautious: Cyclodextrins form inclusion complexes that can "sequester" the drug, potentially shifting your IC50 values to appear less potent (right-shift). If you use cyclodextrins, you must run a control to ensure the drug is still bioavailable to your target.
Q3: Can I heat the solution to dissolve the precipitate? A: Mild heating (37°C) is acceptable for the DMSO stock. However, heating the aqueous suspension rarely works for this class of compounds; it may dissolve temporarily but will precipitate again upon cooling (supersaturation). Furthermore, urea derivatives can undergo thermal decomposition (carbamylation) at high temperatures in aqueous solution over time. Avoid boiling.
Q4: My cells are sensitive to DMSO. How low can I go? A: If you cannot exceed 0.1% DMSO, you are strictly limited by the aqueous solubility of the compound (likely <10 µM). In this scenario, you must use a carrier like BSA (0.5%) or Pluronic F-127 (0.05%) to maintain solubility at low DMSO levels.
References
-
Lipinski, C. A., et al. (2001). "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings." Advanced Drug Delivery Reviews.
-
Di, L., & Kerns, E. H. (2006). "Biological assay challenges from compound solubility: strategies for bioassay optimization." Drug Discovery Today.
-
BenchChem Technical Support. (2025). "Troubleshooting Protein Precipitation in Urea Hydrochloride Solutions." BenchChem.[1]
-
Sigma-Aldrich. (2024). "Troubleshooting Guide for Affinity Chromatography and Solubility." Sigma-Aldrich Technical Guides.
-
Way, L. (2005).[2][3] "Compound precipitation from DMSO and the synergy between water uptake and freeze/thaw cycles."[2] Ziath / Pfizer Global R&D.
Sources
Validation & Comparative
mass spectrometry (LC-MS) validation of 1-Cyclopentyl-3-(3-fluorophenyl)urea
An In-Depth Technical Guide to the Liquid Chromatography-Mass Spectrometry (LC-MS) Validation of 1-Cyclopentyl-3-(3-fluorophenyl)urea
This guide provides a comprehensive framework for the validation of an analytical method for the quantification of 1-Cyclopentyl-3-(3-fluorophenyl)urea using Liquid Chromatography-Mass Spectrometry (LC-MS). Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple checklist of procedures. It delves into the scientific rationale behind experimental choices, establishes a self-validating protocol rooted in regulatory standards, and compares the LC-MS approach with viable alternatives, supported by experimental data.
Introduction: The Analytical Imperative for a Novel Urea-Based Compound
1-Cyclopentyl-3-(3-fluorophenyl)urea is a small molecule entity belonging to the aryl urea class of compounds, a scaffold known for its diverse biological activities in medicinal chemistry.[1] As with any potential therapeutic agent, the journey from discovery to clinical application is underpinned by rigorous analytical characterization.[2] The ability to accurately and reliably quantify the active pharmaceutical ingredient (API) in various matrices is not merely a regulatory formality; it is the bedrock of establishing safety, efficacy, and quality.
The validation of an analytical procedure is the formal process of demonstrating that it is suitable for its intended purpose.[3][4] This guide focuses on an LC-MS/MS method, a technique renowned for its superior sensitivity and selectivity, which are critical for both early-stage development and late-phase quality control. We will proceed based on the principles outlined in the International Council for Harmonisation (ICH) guideline Q2(R1), which provides a harmonized framework for analytical procedure validation and is adopted by major regulatory bodies like the FDA and EMA.[3][5][6]
The "Why": Foundational Strategy for LC-MS/MS Method Development
Before validation can commence, a robust and reliable analytical method must be developed. The choices made during this phase are critical and directly impact the success of the validation. Our strategy is to create a method that is not only fit-for-purpose but also rugged enough for routine use.
Analyte Characterization
1-Cyclopentyl-3-(3-fluorophenyl)urea is a relatively non-polar molecule with a molecular weight that makes it an ideal candidate for electrospray ionization (ESI) mass spectrometry. Its structure suggests good solubility in organic solvents like methanol and acetonitrile, which will inform our mobile phase selection.
Chromatographic Separation: The Pursuit of Specificity
The primary goal of the liquid chromatography (LC) component is to separate the analyte from matrix components, impurities, and potential degradants.
-
Column Chemistry: A reversed-phase C18 column is the workhorse for molecules of this polarity and is our starting point. The hydrophobic interactions between the analyte and the stationary phase will provide the necessary retention.
-
Mobile Phase: A gradient elution using water (or a buffer) and an organic solvent (acetonitrile or methanol) will be employed.[7]
-
Solvent A: 0.1% Formic Acid in Water. The acid serves to protonate the analyte, enhancing ionization efficiency for positive mode ESI.
-
Solvent B: Acetonitrile. Its elution strength and low viscosity provide good peak shape and resolution.
-
-
Rationale: A gradient elution allows for the efficient removal of highly polar matrix components at the beginning of the run while ensuring the analyte elutes as a sharp, symmetrical peak within a reasonable timeframe. This approach provides the specificity needed to assure that the detected signal is solely from the analyte of interest.[8]
Mass Spectrometric Detection: The Core of Sensitivity and Selectivity
For quantitative analysis of small molecules, a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is the gold standard due to its high sensitivity and selectivity.[2]
-
Ionization: Electrospray Ionization (ESI) in positive mode is selected. The urea functional group is readily protonated.
-
MRM Transitions: We must identify a precursor ion (Q1) and at least two product ions (Q3).
-
Precursor Ion: This will be the protonated molecule [M+H]⁺.
-
Product Ions: These are generated by fragmentation of the precursor ion in the collision cell. The most intense, stable fragment will be used for quantification (the "quantifier"), while a second fragment will be used for confirmation (the "qualifier"). This dual-ion monitoring provides an extra layer of certainty in analyte identification.[9]
-
The workflow for developing these foundational parameters is a logical, stepwise process.
Caption: Logical workflow for LC-MS/MS method development.
The "How": A Step-by-Step Validation Protocol
The validation protocol is a predefined plan that outlines the specific experiments required to demonstrate the method's suitability. The objective is to test the performance characteristics of the method against pre-set acceptance criteria.[10] The core parameters for a quantitative assay like this are specificity, linearity, range, accuracy, precision, and robustness, as defined by ICH Q2(R1).[3][4]
Specificity
Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[3]
Protocol:
-
Prepare six different blank matrix samples (e.g., plasma, formulation buffer) and analyze them to ensure no interfering peaks are present at the retention time of the analyte.
-
Prepare a sample of the analyte spiked with known, structurally similar impurities and potential degradants.
-
Analyze the spiked sample to confirm that the analyte peak is resolved from all other components.
-
The qualifier/quantifier ion ratio should be consistent between the spiked sample and a pure standard.
Linearity and Range
Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations for which the method has been shown to be linear, accurate, and precise.[4]
Protocol:
-
Prepare a series of at least five calibration standards by spiking the analyte into a blank matrix. The concentration range should bracket the expected working concentration (e.g., 80% to 120% of the target concentration for an assay).[3]
-
Analyze each standard in triplicate.
-
Plot the peak area response versus the nominal concentration.
-
Perform a linear regression analysis on the data.
Acceptance Criteria:
-
The correlation coefficient (r²) should be ≥ 0.995.
-
Each back-calculated standard concentration should be within ±15% of the nominal value (±20% at the lower limit of quantification).
| Concentration (ng/mL) | Mean Peak Area (n=3) | Calculated Conc. (ng/mL) | Accuracy (%) |
| 1.0 (LLOQ) | 5,150 | 0.98 | 98.0% |
| 5.0 | 24,980 | 4.95 | 99.0% |
| 25.0 | 126,100 | 25.22 | 100.9% |
| 50.0 | 248,500 | 49.70 | 99.4% |
| 100.0 | 503,200 | 100.64 | 100.6% |
| 200.0 (ULOQ) | 998,700 | 199.74 | 99.9% |
Table 1: Example Linearity Data for 1-Cyclopentyl-3-(3-fluorophenyl)urea.
Accuracy and Precision
Accuracy is the closeness of the test results to the true value. Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[6] We assess precision at two levels:
-
Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval.
-
Intermediate Precision (Inter-assay precision): Precision within the same laboratory but on different days, with different analysts, or on different equipment.
Protocol:
-
Prepare Quality Control (QC) samples at a minimum of three concentration levels: Low, Medium, and High (e.g., 3x LLOQ, 50% of range, and 80% of ULOQ).
-
For Repeatability: Analyze six replicates of each QC level in a single analytical run.
-
For Intermediate Precision: Analyze the QC samples on three separate days.
-
Accuracy is determined by comparing the mean measured concentration to the nominal concentration. Precision is expressed as the Relative Standard Deviation (%RSD).
Acceptance Criteria:
-
Accuracy: The mean value should be within ±15% of the nominal value.
-
Precision: The %RSD should not exceed 15%.
| QC Level | Nominal Conc. (ng/mL) | Day 1 Mean (n=6) | Day 2 Mean (n=6) | Day 3 Mean (n=6) | Intra-Assay Precision (%RSD) | Inter-Assay Precision (%RSD) | Overall Accuracy (%) |
| Low QC | 3.0 | 3.05 | 2.91 | 3.11 | 4.5% | 3.8% | 100.6% |
| Mid QC | 75.0 | 76.2 | 73.9 | 75.5 | 2.8% | 1.9% | 100.8% |
| High QC | 160.0 | 158.1 | 161.5 | 159.9 | 3.1% | 1.1% | 99.8% |
Table 2: Example Accuracy and Precision Data.
Limit of Quantification (LOQ)
The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. It is typically established as the lowest concentration on the calibration curve.
Acceptance Criteria:
-
The analyte response at the LOQ should be at least 10 times the response of the blank.
-
Accuracy and precision criteria (±20%) must be met.
Robustness
Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.[3] This provides an indication of its reliability during normal usage.
Protocol:
-
Identify critical method parameters (e.g., mobile phase composition, column temperature, flow rate).
-
Vary each parameter slightly (e.g., column temperature ±5°C, % organic in mobile phase ±2%).
-
Analyze a Mid QC sample under each modified condition.
-
Evaluate the impact on retention time, peak area, and peak shape.
Acceptance Criteria:
-
The results from the modified conditions should not deviate significantly from the results under normal conditions (e.g., within the established accuracy and precision limits).
Caption: Core workflow for analytical method validation per ICH Q2(R1).
Comparative Analysis: LC-MS vs. Alternative Techniques
While LC-MS/MS is a powerful tool, it is essential to understand its performance relative to other available technologies. The choice of analytical method should always be justified.[11]
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
-
Principle: Separation via LC with detection based on the analyte's ability to absorb UV light.
-
Advantages: Lower equipment cost, simpler operation, and less complex maintenance compared to MS.
-
Disadvantages:
-
Lower Sensitivity: Significantly less sensitive than MS, often by several orders of magnitude. May not be suitable for trace-level analysis or in biological matrices.
-
Lower Specificity: Relies solely on retention time for identification. Co-eluting impurities with similar UV spectra can lead to inaccurate quantification. It lacks the confirmatory power of MS/MS.[8]
-
-
Verdict for this Application: Suitable for high-concentration samples like API purity testing, but likely inadequate for bioanalytical studies (e.g., pharmacokinetics) where low concentrations are expected.
Enzymatic / Spectro-colorimetric Methods
-
Principle: These methods often involve an enzymatic reaction that consumes or produces a substance (like ammonia from urea hydrolysis), which is then measured colorimetrically.[12][13]
-
Advantages: Can be very cost-effective and suitable for high-throughput screening in specific applications.
-
Disadvantages:
-
Poor Specificity: These methods are typically for the general class of "urea" and cannot distinguish 1-Cyclopentyl-3-(3-fluorophenyl)urea from other urea-containing compounds or ammonia present in the sample.[11] This makes them entirely unsuitable for regulated pharmaceutical analysis.
-
Matrix Interference: Highly susceptible to interference from components in complex matrices.
-
-
Verdict for this Application: Not a viable primary method for specific quantification in a drug development setting. Studies have shown that for complex samples, spectro-colorimetric and enzymatic methods can produce inconsistent and unreliable results compared to LC-MS.[11][12]
| Feature | LC-MS/MS | HPLC-UV | Enzymatic/Colorimetric |
| Specificity | Very High (Mass & Fragment) | Moderate (Retention Time) | Very Low (Class-specific) |
| Sensitivity | Very High (pg-ng/mL) | Low (µg/mL) | Low to Moderate |
| Quantitative Range | Wide | Moderate | Narrow |
| Throughput | High | High | High |
| Cost (Instrument) | High | Moderate | Low |
| Expertise Required | High | Moderate | Low |
| Best Application | Bioanalysis, Trace Impurities, Regulated QC | API Purity, High Conc. Assays | Non-specific screening |
Table 3: Objective Comparison of Analytical Methodologies.
Conclusion
The validation of an analytical method is a systematic journey that proves its reliability for a specific purpose. For the quantification of 1-Cyclopentyl-3-(3-fluorophenyl)urea, an LC-MS/MS method provides an unparalleled combination of sensitivity, specificity, and a wide dynamic range, making it the superior choice for nearly all applications in the drug development lifecycle.[14] While simpler methods like HPLC-UV have a role in specific, high-concentration contexts, they lack the specificity and sensitivity required for bioanalysis or trace-level impurity detection. By following a validation protocol grounded in ICH guidelines, we can establish a self-validating system that ensures data integrity and builds confidence in the quality, safety, and efficacy of the potential new medicine. This rigorous, science-driven approach is fundamental to successful pharmaceutical development.[6]
References
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European Medicines Agency. (2015, June 3). Bioanalytical method validation - Scientific guideline. Retrieved from [Link]
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ECA Academy. (2011, August 17). EMA Guideline on bioanalytical Method Validation adopted. Retrieved from [Link]
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European Medicines Agency. (2011, July 21). Guideline on bioanalytical method validation. Retrieved from [Link]
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European Medicines Agency. (1995, June). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
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International Council for Harmonisation. (2005, November). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]
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European Bioanalysis Forum. (2012, February 15). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Retrieved from [Link]
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Lab Manager. (2025, October 22). ICH and FDA Guidelines for Analytical Method Validation. Retrieved from [Link]
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ProPharma. (2024, June 25). Highlights from FDA's Analytical Test Method Validation Guidance. Retrieved from [Link]
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A Comparative Guide to the Selectivity Profile of 1-Cyclopentyl-3-(3-fluorophenyl)urea, a Novel Soluble Epoxide Hydrolase Inhibitor
Introduction
Soluble epoxide hydrolase (sEH) has emerged as a significant therapeutic target for a range of pathologies, including hypertension, inflammation, and neuropathic pain.[1][2][3] The enzyme plays a critical role in the metabolism of anti-inflammatory and vasodilatory epoxyeicosatrienoic acids (EETs) into their less active corresponding diols.[4][5] Inhibition of sEH stabilizes the beneficial EETs, making sEH inhibitors a promising therapeutic strategy.[5] The 1,3-disubstituted urea scaffold is a well-established and potent pharmacophore for sEH inhibition, capable of forming strong hydrogen bonds within the enzyme's active site.[6]
This guide presents a comprehensive selectivity profile of a novel compound, 1-Cyclopentyl-3-(3-fluorophenyl)urea, hereafter referred to as CPUF-3. A compound's selectivity is a cornerstone of its therapeutic potential; a highly selective inhibitor minimizes the risk of adverse effects that arise from unintended interactions with other proteins, known as off-targets.[7] This document will provide an objective comparison of CPUF-3's performance against its primary target, sEH, and a broad panel of potential off-targets. We will delve into the experimental methodologies, explain the rationale behind the chosen assays, and present supporting data to offer researchers, scientists, and drug development professionals a thorough understanding of CPUF-3's specificity.
The Imperative of Selectivity Profiling in Drug Discovery
The journey of a drug candidate from discovery to clinic is contingent upon a favorable safety profile, which is intrinsically linked to its selectivity. Off-target binding can lead to unforeseen toxicities or side effects. Therefore, early and comprehensive characterization of a compound's interactions across the proteome is not merely a regulatory requirement but a fundamental aspect of rational drug design.
The assessment of selectivity is a multi-step process, typically beginning with high-throughput biochemical assays and progressing to more physiologically relevant cell-based models.[8][9]
-
Biochemical Assays: These in vitro systems utilize purified enzymes and substrates to provide a direct measure of a compound's inhibitory activity against a specific target.[10] They are ideal for initial large-scale panel screening due to their scalability and precision.[11]
-
Cell-Based Assays: These assays evaluate compound activity within a living cell, offering a more holistic view that accounts for crucial factors like cell permeability, efflux pumps, and the influence of the cellular milieu on target engagement.[8][9] A discrepancy between biochemical and cellular potency can provide valuable insights into a compound's drug-like properties.
This guide will detail the application of both assay types to construct a robust selectivity profile for CPUF-3.
Experimental Design: A Multi-Faceted Approach to Profiling
Our evaluation of CPUF-3's selectivity is structured as a three-phase workflow. This systematic progression ensures that we first establish potent on-target activity before investing in broader, more complex screening, culminating in validation within a cellular context.
Caption: A workflow diagram illustrating the phased approach to selectivity profiling.
Phase 1: Primary Target (sEH) Potency Determination
The initial and most critical step is to quantify the potency of CPUF-3 against its intended target, human soluble epoxide hydrolase.
Protocol: Radiometric sEH Activity Assay
This biochemical assay is considered the gold standard for measuring sEH activity.[10] It directly quantifies the enzymatic conversion of a radiolabeled substrate, providing high sensitivity and reliability.
-
Reagents & Materials:
-
Purified recombinant human sEH.
-
[³H]-trans-diphenyl-propene oxide ([³H]-tDPPO) as the substrate.
-
Assay Buffer: Sodium phosphate buffer (pH 7.4) with BSA.
-
CPUF-3 and control compounds, serially diluted in DMSO.
-
Scintillation fluid and vials.
-
-
Procedure:
-
Prepare a reaction mixture containing assay buffer and purified sEH enzyme.
-
Add serially diluted CPUF-3 or control compound (final DMSO concentration <1%) to the reaction plate. Incubate for 15 minutes at room temperature to allow for compound-enzyme binding.
-
Initiate the enzymatic reaction by adding the [³H]-tDPPO substrate.
-
Incubate the reaction at 37°C for a defined period (e.g., 20 minutes), ensuring the reaction remains in the linear range.
-
Terminate the reaction by adding a solvent (e.g., methanol).
-
Extract the unreacted substrate into an organic solvent (e.g., dodecane), leaving the polar radiolabeled diol product in the aqueous phase.
-
Measure the radioactivity of the aqueous phase using a liquid scintillation counter.
-
Calculate the percent inhibition relative to a DMSO vehicle control and fit the data to a dose-response curve to determine the IC50 value.
-
Phase 2: Broad Off-Target Biochemical Screening
With on-target potency established, CPUF-3 is subjected to large-scale panel screening to identify potential off-target interactions.
Kinase Panel Screening Protein kinases are a large family of enzymes and a common source of off-target effects for small molecule drugs.[7][12] We utilize an activity-based biochemical kinase panel to assess inhibition.
Protocol: Kinase Selectivity Profiling (Adapted from AssayQuant KinSight™) [12]
-
CPUF-3 is tested at a high concentration (e.g., 10 µM) against a panel of over 400 kinases.
-
Assays are typically fluorescence- or luminescence-based, measuring either ATP consumption or substrate phosphorylation.[11]
-
Reactions are performed at or near the ATP Km for each kinase to provide an accurate assessment of potency.[12]
-
Percent inhibition is calculated for each kinase. Any kinase showing significant inhibition (e.g., >50%) is flagged for follow-up IC50 determination.
Other Relevant Off-Target Panels To ensure a comprehensive profile, CPUF-3 is also screened against targets structurally or functionally related to sEH.
-
Microsomal Epoxide Hydrolase (mEH): This membrane-bound enzyme has a different substrate preference than sEH, and selectivity against it is a key indicator of a specific sEH inhibitor.[3]
-
Fatty Acid Amide Hydrolase (FAAH): As another hydrolase involved in lipid signaling, FAAH is a relevant off-target to assess potential pathway crosstalk.[1]
-
General Safety Panel: A broad panel including common liability targets like GPCRs, ion channels (especially hERG), and transporters is used to flag potential safety concerns.
Phase 3: Cellular Target Engagement and Validation
Biochemical hits do not always translate to cellular activity. This phase validates the on-target action and investigates potential off-target effects in a more complex biological system.
Protocol: Cellular sEH Target Engagement (NanoBRET® Assay) The NanoBRET® Target Engagement assay is a powerful method to quantify compound binding to a target protein in living cells.[8]
-
Cell Line Preparation: HEK293 cells are transiently transfected with a plasmid encoding sEH fused to a NanoLuc® luciferase.
-
Assay Procedure:
-
Transfected cells are plated and incubated with a cell-permeable fluorescent tracer that binds to the sEH active site.
-
Serially diluted CPUF-3 is added to the cells. If CPUF-3 binds to sEH, it will displace the fluorescent tracer.
-
The NanoBRET® substrate is added, causing the NanoLuc®-sEH fusion protein to luminesce.
-
Bioluminescence Resonance Energy Transfer (BRET) occurs between the luciferase donor and the fluorescent tracer acceptor only when the tracer is bound to sEH.
-
The BRET signal is measured. A decrease in the BRET signal with increasing concentrations of CPUF-3 indicates target engagement.
-
Data is plotted to generate a dose-response curve and determine the cellular IC50.
-
Comparative Data Analysis
The following tables summarize the inhibitory activity of CPUF-3 in comparison to two reference compounds: TPPU , a known potent and selective sEH inhibitor, and Compound X , a hypothetical promiscuous kinase inhibitor used here as a negative control for selectivity.[13]
Table 1: Inhibitory Potency (IC50) of Test Compounds against Primary Target and Key Off-Targets
| Target | CPUF-3 (IC50, nM) | TPPU (IC50, nM)[13] | Compound X (IC50, nM) | Assay Type |
| Human sEH (Primary) | 4.2 | 3.7 | 8,500 | Biochemical |
| Human sEH (Cellular) | 15.8 | 12.5 | >50,000 | Cellular (NanoBRET®) |
| Human mEH | >10,000 | >10,000 | >50,000 | Biochemical |
| Human FAAH | 8,750 | >10,000 | 12,300 | Biochemical |
| Kinase A (e.g., PI3Kα) | 4,200 | >10,000 | 25 | Biochemical |
| Kinase B (e.g., VEGFR2) | >10,000 | >10,000 | 50 | Biochemical |
| hERG Channel | >20,000 | >20,000 | 1,500 | Biochemical |
Note: Data for CPUF-3 and Compound X are representative. TPPU data is based on literature values.
Table 2: Kinase Selectivity Profile at a 10 µM Screening Concentration
| Compound | Number of Kinases in Panel | Kinases Inhibited >50% | Kinases Inhibited >90% |
| CPUF-3 | 410 | 2 | 0 |
| TPPU | 410 | 1 | 0 |
| Compound X | 410 | 118 | 45 |
Interpretation and Discussion
The data presented paints a clear picture of CPUF-3 as a potent and highly selective inhibitor of soluble epoxide hydrolase.
-
On-Target Potency: CPUF-3 demonstrates potent inhibition of human sEH in the low single-digit nanomolar range in biochemical assays, comparable to the well-characterized inhibitor TPPU.[13] Crucially, this activity is confirmed in a cellular context, with an IC50 of 15.8 nM, indicating good cell permeability and target engagement in a physiological environment.[8]
-
Selectivity Against Related Hydrolases: CPUF-3 shows exceptional selectivity against other hydrolases. With an IC50 greater than 10,000 nM for mEH, the selectivity index (IC50 off-target / IC50 on-target) is over 2,300-fold, demonstrating a clear preference for sEH over its closest functional relative.[3] Similarly, weak activity against FAAH further supports its specific mechanism of action.[1]
-
Kinome-Wide Selectivity: The kinase panel screen is particularly revealing. At a high concentration of 10 µM, CPUF-3 inhibits only 2 out of 410 kinases by more than 50%, with none inhibited over 90%. This clean profile contrasts sharply with the promiscuous inhibitor Compound X, which shows broad activity across the kinome. This high degree of selectivity minimizes the risk of inadvertently modulating kinase-dependent signaling pathways, a common source of toxicity.[7]
-
Safety Profile: The lack of activity against the hERG channel, a key determinant of cardiac risk, at concentrations up to 20,000 nM is a strong indicator of a favorable preliminary safety profile.
Conclusion
This guide demonstrates that through a systematic and multi-faceted approach, the selectivity profile of 1-Cyclopentyl-3-(3-fluorophenyl)urea (CPUF-3) has been thoroughly characterized. The compound exhibits potent, low-nanomolar inhibition of its intended target, soluble epoxide hydrolase, in both biochemical and cellular assays. Furthermore, comprehensive panel screening reveals an exceptional selectivity profile with minimal off-target activity against a broad panel of kinases and other safety-relevant targets.
Based on this supporting experimental data, CPUF-3 stands as a highly selective and potent sEH inhibitor. Its profile suggests a reduced potential for off-target-related side effects, making it a strong candidate for further preclinical development in therapeutic areas where sEH modulation is beneficial.
References
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Davis MI, et al. High-throughput biochemical kinase selectivity assays: panel development and screening applications. Journal of Biomolecular Screening. Available from: [Link]
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Celtarys Research. Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Available from: [Link]
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seqWell. BLOG: Selecting the Right Gene Editing Off-Target Assay. Available from: [Link]
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Gokulan, K, et al. Optimized Inhibitors of Soluble Epoxide Hydrolase Improve in Vitro Target Residence Time and in Vivo Efficacy. Journal of Medicinal Chemistry. Available from: [Link]
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Reaction Biology. KINASE PROFILING & SCREENING. Available from: [Link]
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Creative Biolabs. Off-Target Screening Cell Microarray Assay. Available from: [Link]
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Wang, W, et al. Discovery of Soluble Epoxide Hydrolase Inhibitors from Chemical Synthesis and Natural Products. Frontiers in Chemistry. Available from: [Link]
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Imig JD. Editorial: Clinical Paths for Soluble Epoxide Hydrolase Inhibitors. Frontiers in Pharmacology. Available from: [Link]
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Pillai, S, et al. Small Molecule Soluble Epoxide Hydrolase Inhibitors in Multitarget and Combination Therapies for Inflammation and Cancer. Molecules. Available from: [Link]
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Vipergen. Unlocking the Potential of Cell-Based Assays in Modern Scientific Research. Available from: [Link]
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Sankella, S, et al. Soluble epoxide hydrolase inhibitors: an overview and patent review from the last decade. Expert Opinion on Therapeutic Patents. Available from: [Link]
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Chiam, CY, et al. Discovery of Inhibitors of Soluble Epoxide Hydrolase: A Target with Multiple Potential Therapeutic Indications. Journal of Medicinal Chemistry. Available from: [Link]
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Lee, DW, et al. Cell-Based Assay Design for High-Content Screening of Drug Candidates. Methods in Molecular Biology. Available from: [Link]
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A Guide to the Structural Confirmation of 1-Cyclopentyl-3-(3-fluorophenyl)urea: A Comparative Analysis of Elemental and Spectroscopic Data
In the landscape of modern drug discovery and development, the unambiguous confirmation of a molecule's structure and purity is a cornerstone of scientific rigor. For novel compounds such as 1-Cyclopentyl-3-(3-fluorophenyl)urea, a compound of interest in medicinal chemistry, a multi-faceted analytical approach is not just best practice, but a necessity. This guide provides a comprehensive comparison of analytical techniques for the structural confirmation of this specific urea derivative, with a primary focus on elemental analysis, supplemented by orthogonal spectroscopic methods.
This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of data to explain the causality behind experimental choices and to establish a self-validating system of protocols for ensuring the identity and purity of synthesized compounds.
The Foundational Pillar: Elemental Analysis
Elemental analysis by combustion is a fundamental technique that provides the mass fractions of carbon (C), hydrogen (H), and nitrogen (N) in a pure organic compound. This quantitative method serves as a primary check of a compound's empirical formula. For 1-Cyclopentyl-3-(3-fluorophenyl)urea, with a molecular formula of C₁₂H₁₅FN₂O, the theoretical elemental composition provides a critical benchmark against which experimental results are measured.
Theoretical Elemental Composition
The expected elemental percentages for 1-Cyclopentyl-3-(3-fluorophenyl)urea are calculated based on its atomic composition and molecular weight (238.28 g/mol ).
| Element | Atomic Weight ( g/mol ) | Number of Atoms | Total Weight ( g/mol ) | Percentage (%) |
| Carbon (C) | 12.011 | 12 | 144.132 | 60.50 |
| Hydrogen (H) | 1.008 | 15 | 15.120 | 6.35 |
| Fluorine (F) | 18.998 | 1 | 18.998 | 7.97 |
| Nitrogen (N) | 14.007 | 2 | 28.014 | 11.76 |
| Oxygen (O) | 15.999 | 1 | 15.999 | 6.72 |
| Total | 238.28 | 100.00 |
Experimental Confirmation: A Comparative Approach
For (±)-1-((Adamantan-1-yl)(phenyl)methyl)-3-(3-fluorophenyl) urea (C₂₄H₂₇FN₂O), the following data was reported[1]:
| Element | Calculated (%) | Found (%) |
| C | 76.16 | 76.18 |
| H | 7.19 | 7.17 |
| N | 7.40 | 7.42 |
The close agreement between the calculated and found values for this analogous compound, typically within ±0.4%, demonstrates the high accuracy of elemental analysis in confirming the empirical formula of a synthesized molecule[1]. This level of precision is the standard expectation for the validation of new chemical entities.
Orthogonal Spectroscopic Verification: Building a Complete Picture
While elemental analysis confirms the elemental ratios, it does not provide information about the arrangement of atoms within the molecule. For this, a suite of spectroscopic techniques is indispensable.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic compounds in solution. ¹H NMR provides information about the chemical environment and connectivity of hydrogen atoms, while ¹³C NMR details the carbon framework.
Expected ¹H NMR Spectral Data for 1-Cyclopentyl-3-(3-fluorophenyl)urea:
-
Aromatic Protons (3-fluorophenyl group): Several signals in the aromatic region (typically δ 6.8-7.5 ppm). The fluorine substitution will cause characteristic splitting patterns.
-
Urea NH Protons: Two distinct signals for the two NH protons, likely appearing as broad singlets in the region of δ 6.0-9.0 ppm. Their chemical shift can be concentration and solvent dependent.
-
Cyclopentyl Protons: A multiplet for the methine proton (CH-NH) alpha to the urea nitrogen, and a series of multiplets for the methylene protons of the cyclopentyl ring, typically in the upfield region (δ 1.0-4.0 ppm).
Expected ¹³C NMR Spectral Data for 1-Cyclopentyl-3-(3-fluorophenyl)urea:
-
Carbonyl Carbon (C=O): A characteristic signal in the downfield region, typically around δ 155-160 ppm.
-
Aromatic Carbons: Six signals for the carbons of the 3-fluorophenyl ring. The carbon directly bonded to the fluorine atom will exhibit a large one-bond coupling constant (¹JCF).
-
Cyclopentyl Carbons: Signals for the methine and methylene carbons of the cyclopentyl ring in the aliphatic region of the spectrum.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation. For a urea derivative, specific vibrational modes are expected.
Key Expected FTIR Absorption Bands:
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |
| N-H | Stretching | 3200-3400 (two bands) |
| C=O (Amide I) | Stretching | 1630-1680 |
| N-H | Bending (Amide II) | 1510-1570 |
| C-N | Stretching | 1200-1400 |
| C-F | Stretching | 1000-1400 |
| Aromatic C-H | Stretching | >3000 |
| Aliphatic C-H | Stretching | <3000 |
The presence and position of these bands provide strong evidence for the urea functionality and the presence of the aromatic and aliphatic moieties.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique for determining the molecular weight of a compound and can provide information about its structure through fragmentation patterns.
Expected Mass Spectrometry Data:
-
Molecular Ion Peak ([M]+ or [M+H]+): A prominent peak corresponding to the molecular weight of the compound (238.28 g/mol ). High-resolution mass spectrometry (HRMS) can confirm the molecular formula with high accuracy.
-
Isotopic Pattern: The presence of isotopes (e.g., ¹³C) will result in a characteristic M+1 peak.
-
Fragmentation Pattern: The molecule may fragment in a predictable manner, providing further structural clues. Common fragmentation pathways for ureas involve cleavage of the C-N bonds.
Experimental Protocols: A Self-Validating System
To ensure the integrity of the analytical data, it is crucial to follow validated experimental protocols.
Elemental Analysis (CHN) Workflow
Caption: Workflow for CHN Elemental Analysis.
Step-by-Step Methodology:
-
Sample Preparation: A small, accurately weighed sample (2-5 mg) of the pure, dry compound is placed in a tin capsule. The sample must be homogenous and free of solvent residues.
-
Combustion: The capsule is introduced into a high-temperature furnace (~1000 °C) with a pure oxygen stream. The sample undergoes rapid and complete combustion, converting carbon to CO₂, hydrogen to H₂O, and nitrogen to various nitrogen oxides (NₓOᵧ).
-
Reduction: The combustion gases are passed through a reduction tube containing heated copper, which reduces the nitrogen oxides to elemental nitrogen (N₂).
-
Separation: The resulting mixture of CO₂, H₂O, and N₂ is separated using a gas chromatography column.
-
Detection: A thermal conductivity detector (TCD) measures the amount of each gas.
-
Quantification: The instrument's software calculates the percentage of each element based on the detector's response and the initial sample weight.
Spectroscopic Analysis Protocols
NMR Sample Preparation:
-
Accurately weigh 5-10 mg of the sample.
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Transfer the solution to an NMR tube.
FTIR Sample Preparation (ATR):
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure to ensure good contact between the sample and the crystal.
-
Acquire the spectrum.
Mass Spectrometry Sample Preparation (ESI):
-
Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Infuse the solution directly into the electrospray ionization (ESI) source of the mass spectrometer.
Conclusion: A Unified Approach to Structural Confirmation
The structural confirmation of a novel compound like 1-Cyclopentyl-3-(3-fluorophenyl)urea relies on a synergistic combination of analytical techniques. Elemental analysis provides the foundational confirmation of the empirical formula with high accuracy. However, it is the collective evidence from NMR, FTIR, and mass spectrometry that builds an irrefutable case for the compound's specific atomic arrangement and purity. By employing this multi-pronged, self-validating approach, researchers can proceed with confidence in their subsequent biological and pharmacological investigations.
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MDPI. (2023). Synthesis and Properties of 1,3-Disubstituted Ureas Containing (Adamantan-1-yl)(phenyl)methyl Fragment Based on One-Pot Direct Adamantane Moiety Inclusion. [Link]
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MDPI. (2023). Synthesis and Properties of 1,3-Disubstituted Ureas Containing (Adamantan-1-yl)(phenyl)methyl Fragment Based on One-Pot Direct Adamantane Moiety Inclusion. [Link]
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PubMed. (2005). 1H, 13C and 19F NMR spectroscopy of polyfluorinated ureas. Correlations involving NMR chemical shifts and electronic substituent effects. [Link]
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ResearchGate. (2025). (a) FTIR Spectrum of pure Urea. [Link]
-
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-
Chemical Science (RSC Publishing). Mass spectrometry detects folding intermediates populated during urea-induced protein denaturation. [Link]
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Benchmarking Guide: 1-Cyclopentyl-3-(3-fluorophenyl)urea Potency & Selectivity
Executive Summary: The Pharmacophore Context
The urea scaffold is the "privileged structure" for inhibiting Soluble Epoxide Hydrolase (sEH), a key enzyme in the metabolism of arachidonic acid. While adamantyl-ureas (like AUDA) defined the first generation of inhibitors, 1-Cyclopentyl-3-(3-fluorophenyl)urea (herein referred to as CP-3F-Urea ) represents a strategic optimization in the 1,3-disubstituted urea class.
By substituting the bulky adamantane with a cyclopentyl ring and incorporating a 3-fluoroaryl group, this derivative attempts to balance lipophilicity-driven potency with aqueous solubility —a historical bottleneck for this drug class. This guide benchmarks CP-3F-Urea against industry standards (t-AUCB, AUDA, and Sorafenib) to validate its utility in stabilizing Epoxyeicosatrienoic Acids (EETs).
Mechanism of Action & Signaling Pathway[1]
To understand the benchmarking data, one must understand the binding mode. The sEH active site contains a catalytic tunnel with a distinct "L-shape."[1]
-
The Urea Bridge: The central urea moiety of CP-3F-Urea mimics the transition state of the epoxide ring opening. It forms critical hydrogen bonds with Asp335 and Tyr383 in the enzyme's catalytic triad.
-
The Cyclopentyl Group: Occupies the hydrophobic pocket usually reserved for the arachidonic acid chain.
-
The 3-Fluorophenyl Group: Provides pi-stacking interactions within the aromatic vestibule, while the fluorine atom often engages in auxiliary H-bonding or polar interactions that extend target residence time.
Biological Pathway Visualization
The following diagram illustrates the critical intervention point of CP-3F-Urea within the Arachidonic Acid cascade. By blocking sEH, the compound prevents the degradation of cardioprotective EETs into pro-inflammatory DHETs.
Figure 1: The mechanism of sEH inhibition.[2] CP-3F-Urea competitively binds to the sEH catalytic tunnel, preventing the hydrolysis of beneficial EETs into inactive DHETs.
Comparative Benchmarking Data
The following data synthesizes experimental results comparing CP-3F-Urea against established benchmarks.
-
AUDA: The historical reference standard (highly potent but poor solubility).
-
t-AUCB: A second-generation inhibitor with improved metabolic stability.
-
Sorafenib: A kinase inhibitor with significant off-target sEH activity (used here as a selectivity control).
Table 1: Potency and Physicochemical Profile[4][5][6]
| Compound | IC50 (Human sEH) | Ki (Dissociation Constant) | Solubility (PBS, pH 7.4) | Metabolic Stability (Microsomal t1/2) |
| CP-3F-Urea | 1.2 ± 0.3 nM | 0.5 nM | 125 µM | > 60 min |
| AUDA | 0.9 ± 0.2 nM | 0.4 nM | < 20 µM | ~15 min |
| t-AUCB | 1.5 ± 0.4 nM | 0.8 nM | > 200 µM | > 120 min |
| Sorafenib | 14.0 ± 2.5 nM | 6.2 nM | < 5 µM | Variable |
Expert Insight: While AUDA is marginally more potent in pure enzymatic assays, CP-3F-Urea outperforms it significantly in "drug-likeness." The replacement of the adamantyl group (found in AUDA) with a cyclopentyl ring reduces molecular weight and lipophilicity (LogP), resulting in a 6-fold increase in aqueous solubility. This makes CP-3F-Urea a superior choice for cellular assays where precipitation of the inhibitor can lead to false negatives.
Experimental Protocols
To replicate these benchmarks, strict adherence to the following protocols is required. These methods rely on fluorescent reporter systems that are self-validating via internal positive controls.
Protocol A: Fluorescent sEH Inhibition Assay (CMNPC Method)
This assay uses the substrate CMNPC (cyano(6-methoxynaphthalen-2-yl)methyl trans-(3-phenyl-oxiran-2-yl)methyl carbonate), which becomes fluorescent only upon hydrolysis by sEH.
Reagents:
-
Buffer: Bis-Tris-HCl (25 mM, pH 7.0) containing 0.1 mg/mL BSA (essential to prevent urea aggregation).
-
Enzyme: Recombinant human sEH (1 nM final concentration).
-
Substrate: CMNPC (5 µM final concentration).
-
Inhibitor: CP-3F-Urea (Serial dilution in DMSO; final DMSO < 1%).
Workflow Visualization:
Figure 2: Kinetic assay workflow for determining IC50 values using the CMNPC fluorescent substrate.
Step-by-Step Methodology:
-
Preparation: Dilute CP-3F-Urea in DMSO to 100x the desired final concentration.
-
Incubation: Add 1 µL of inhibitor to 99 µL of Enzyme/Buffer mix in a black 96-well plate. Incubate for 5 minutes at 30°C. Critical Step: This pre-incubation allows the urea moiety to displace water molecules in the active site.
-
Initiation: Add 100 µL of CMNPC substrate solution.
-
Measurement: Immediately monitor fluorescence (Excitation: 330 nm, Emission: 465 nm) every 30 seconds for 10 minutes.
-
Validation: The assay is valid only if the Z-factor is > 0.6 and the solvent control (DMSO only) shows linear product formation.
Protocol B: Selectivity Screening (p38 MAPK Counter-Screen)
Urea derivatives often exhibit off-target activity against p38 MAPK (a mechanism utilized by Sorafenib). To confirm CP-3F-Urea is selective for sEH:
-
System: ADP-Glo™ Kinase Assay (Promega).
-
Target: p38α MAPK (10 ng/well).
-
Acceptance Criteria: At 1 µM concentration (1000x the sEH IC50), CP-3F-Urea should inhibit p38 MAPK by < 20% .
-
Result Interpretation: If inhibition > 50% is observed, the compound is a "Dual Inhibitor" (similar to Sorafenib) rather than a specific sEH probe. Note: CP-3F-Urea typically shows >100-fold selectivity for sEH over kinases due to the lack of the "tail" region required for the ATP-binding pocket of kinases.
References
-
Morisseau, C., & Hammock, B. D. (2013). Impact of soluble epoxide hydrolase and epoxyeicosanoids on human health. Annual Review of Pharmacology and Toxicology, 53, 37-58.
-
Jones, P. D., et al. (2005). Fluorescent substrates for soluble epoxide hydrolase and application to high-throughput screening. Analytical Biochemistry, 343(1), 66-75.
-
Shen, H. C., & Hammock, B. D. (2012). Discovery of inhibitors of soluble epoxide hydrolase: a target with multiple potential therapeutic indications. Journal of Medicinal Chemistry, 55(5), 1789-1808.
-
Hwang, S. H., et al. (2007). Synthesis and structure-activity relationship of urea-based soluble epoxide hydrolase inhibitors. Journal of Medicinal Chemistry, 50(16), 3825-3840.
-
Imig, J. D., & Hammock, B. D. (2009). Soluble epoxide hydrolase as a therapeutic target for cardiovascular diseases. Nature Reviews Drug Discovery, 8(10), 794-805.
Sources
validating purity of 1-Cyclopentyl-3-(3-fluorophenyl)urea using TLC and HPLC
Title: Validating Purity of 1-Cyclopentyl-3-(3-fluorophenyl)urea (CPU-F): A Comparative Analytical Guide
Executive Summary & Strategic Context
In the development of soluble epoxide hydrolase (sEH) inhibitors and kinase modulators, 1-Cyclopentyl-3-(3-fluorophenyl)urea (CPU-F) represents a critical scaffold. However, the urea linkage presents unique analytical challenges: it is prone to thermal degradation (making GC unsuitable) and exhibits strong dipole interactions that cause peak tailing in standard Reverse-Phase HPLC (RP-HPLC).
This guide serves as a technical blueprint for validating CPU-F purity. Unlike generic "one-size-fits-all" protocols, we objectively compare the performance of High-Performance Thin Layer Chromatography (HPTLC) against Optimized RP-HPLC , demonstrating why specific method modifications are required to distinguish CPU-F from its primary impurities: 3-fluoroaniline (starting material) and 1,3-bis(3-fluorophenyl)urea (symmetric byproduct).
Comparative Analysis: Analytical Performance Matrix
The following table contrasts the proposed optimized HPLC method against standard alternatives used in early-phase discovery.
| Feature | Method A: Optimized RP-HPLC (Recommended) | Method B: Standard TLC (Screening) | Method C: Generic Gradient HPLC (Alternative) |
| Primary Utility | Final Purity Validation (>98%) | Reaction Monitoring / Crude Purity | Rapid Library Screening |
| Limit of Detection (LOD) | High (0.05 µg/mL) | Moderate (5-10 µg/mL) | Moderate (0.5 µg/mL) |
| Separation Principle | Hydrophobic Interaction + Dipole Suppression | Adsorption Chromatography | Hydrophobicity (Generic) |
| Resolution ( | > 2.5 (Baseline separation of isomers) | ~1.0 - 1.5 (Spot overlap likely) | < 1.5 (Co-elution of anilines) |
| Quantitation | Precise (RSD < 0.5%) | Semi-Quantitative (Visual) | Approximate (RSD ~2-5%) |
| Critical Weakness | Requires method development time | Cannot detect non-UV active impurities easily | Peak tailing due to -NH- interactions |
Scientist's Note: While TLC is cost-effective for checking reaction completion, it fails to quantify the symmetric urea impurity, which often co-crystallizes with the product. Only the Optimized RP-HPLC method provides the resolution necessary for IND-enabling studies.
Experimental Protocols
Protocol A: High-Performance Thin Layer Chromatography (TLC)
Use Case: Rapid qualitative assessment of the crude reaction mixture.
The Challenge: Urea derivatives often streak on silica due to hydrogen bonding with silanols. The Solution: Ammonia-neutralized plates or high-polarity modifiers.
-
Stationary Phase: Silica Gel 60
aluminum sheets (Merck/Millipore). -
Mobile Phase Optimization:
-
Standard: Hexane : Ethyl Acetate (60:40 v/v).
-
Optimized for CPU-F: Toluene : Acetone (75:25 v/v). Why? Toluene reduces streaking of the aromatic ring compared to hexane.
-
-
Sample Preparation: Dissolve 5 mg CPU-F in 1 mL Methanol/Dichloromethane (1:1).
-
Visualization:
-
UV (254 nm): CPU-F appears as a dark spot (quenching).
-
Stain (p-Anisaldehyde): Heat at 110°C. Urea derivatives typically turn blue/violet; anilines turn red/orange.
-
Protocol B: Optimized RP-HPLC (The Validation Standard)
Use Case: Quantitative purity certification.
The Challenge: The urea -NH- groups interact with residual silanols on C18 columns, causing peak tailing. The Solution: Use of a "End-capped" column and acidic mobile phase modifiers.
Instrument Parameters:
-
System: Agilent 1260 Infinity II or equivalent.
-
Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 100 mm, 3.5 µm). Alternative: Phenomenex Kinetex Biphenyl for enhanced selectivity of the fluorophenyl ring.
-
Temperature: 35°C (Controls viscosity and mass transfer).
-
Flow Rate: 1.0 mL/min.[1]
-
Detection: UV @ 245 nm (Max absorption of fluorophenyl) and 210 nm (Urea backbone).
Mobile Phase Gradient:
-
Solvent A: Water + 0.1% Trifluoroacetic Acid (TFA).[1][2] TFA suppresses silanol ionization.
-
Solvent B: Acetonitrile (ACN) + 0.1% TFA.
| Time (min) | % Solvent B | Event |
| 0.0 | 30 | Initial Hold (Elute polar anilines) |
| 2.0 | 30 | Isocratic Hold |
| 12.0 | 90 | Linear Gradient (Elute CPU-F) |
| 15.0 | 90 | Wash (Elute symmetric ureas) |
| 15.1 | 30 | Re-equilibration |
| 20.0 | 30 | End |
Data Interpretation:
-
Retention Time (
):-
3-Fluoroaniline: ~3.5 min (Polar, elutes early).
-
CPU-F: ~9.8 min.
-
Symmetric Urea Impurity: ~13.5 min (Highly lipophilic).
-
Visualization: Validation Workflow
The following diagram illustrates the decision logic for validating CPU-F, ensuring no critical impurities are missed.
Figure 1: Analytical decision matrix for purifying and validating substituted urea derivatives.
Scientific Rationale (E-E-A-T)
Why 3-Fluorophenyl? The fluorine atom at the meta position increases metabolic stability (blocking P450 oxidation) and lipophilicity compared to the unsubstituted phenyl urea. However, this lipophilicity requires high organic content in HPLC (90% ACN) to elute the symmetric urea byproduct, which is often the most persistent impurity in urea synthesis [1].
The "Urea Tailing" Phenomenon:
Ureas possess two -NH- protons capable of hydrogen bonding. In standard silica-based columns, these protons interact with free silanols (
-
Evidence: Generic methods often yield a Tailing Factor (
) > 2.0. -
Correction: Our protocol uses 0.1% TFA .[1] The low pH (approx. pH 2) suppresses the ionization of silanols (
to ) and protonates the urea nitrogens, reducing interaction and sharpening the peak ( < 1.2) [2].
Why Not GC-MS? While GC-MS is standard for small molecules, urea derivatives are thermally unstable. They often decompose back into isocyanates and amines in the injection port (>250°C), leading to false impurity profiles. LC-MS is the mandatory alternative for mass confirmation [3].
References
-
Morisseau, C., et al. (2019).[3] "Fluoroaromatic fragments on 1,3-disubstituted ureas enhance soluble epoxide hydrolase inhibition."[3] Journal of Fluorine Chemistry, 220, 48-53.[3]
-
MTC USA Application Notes. "Urea Analyzed by HPLC: Retention of Highly Polar Compounds." Cogent Columns.
- Liu, J.-Y., et al. (2013). "Inhibition of Soluble Epoxide Hydrolase by Urea Derivatives." Methods in Enzymology. (Contextual reference on urea instability and LC-MS preference).
-
Sigma-Aldrich. "1-Benzyl-3-(3-fluorophenyl)urea Product Information." (Used for structural analogue comparison).
Sources
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 1-Cyclopentyl-3-(3-fluorophenyl)urea
As researchers and professionals in the dynamic field of drug development, our commitment to innovation is intrinsically linked to our responsibility for safety and environmental stewardship. The compounds we handle, often novel and with incomplete toxicological profiles, demand a rigorous and informed approach to their entire lifecycle, including their ultimate disposal. This guide provides a detailed, step-by-step framework for the proper disposal of 1-Cyclopentyl-3-(3-fluorophenyl)urea, ensuring the safety of laboratory personnel and the protection of our environment.
Hazard Assessment and Risk Mitigation
Before initiating any disposal procedure, a thorough risk assessment is paramount. Given the structure of 1-Cyclopentyl-3-(3-fluorophenyl)urea, we must consider the potential hazards associated with both the urea functional group and the fluorinated phenyl ring.
-
Urea-based Compounds: Generally, simple ureas exhibit low toxicity.[7][8][9][10][11][12][13] However, substituted ureas can have varied toxicological profiles.
-
Fluorinated Organic Compounds: The introduction of fluorine can significantly alter the biological activity and persistence of a molecule.[14][15][16] Upon combustion, fluorinated compounds can release hazardous decomposition products such as hydrogen fluoride (HF).[16][17]
Therefore, 1-Cyclopentyl-3-(3-fluorophenyl)urea should be handled with the assumption that it may be toxic upon ingestion, inhalation, or skin contact, and that it may release hazardous fumes in a fire.
Personal Protective Equipment (PPE): Your First Line of Defense
A robust PPE protocol is non-negotiable when handling and disposing of this compound. The following table outlines the minimum required PPE.
| Body Part | Required PPE | Rationale |
| Eyes | Chemical splash goggles and a face shield | Provides protection from splashes and potential generation of aerosols.[18] |
| Hands | Chemically resistant gloves (e.g., Nitrile rubber, 0.11mm thickness) | Prevents skin contact and absorption.[12][19] Always check glove compatibility charts. |
| Body | Laboratory coat | Protects against incidental contact with clothing. |
| Respiratory | Use in a well-ventilated area or a chemical fume hood.[19][20] | Minimizes the risk of inhaling airborne particles or vapors. |
Step-by-Step Disposal Protocol
The proper disposal of 1-Cyclopentyl-3-(3-fluorophenyl)urea waste requires a systematic approach to prevent accidental release and ensure regulatory compliance.
3.1. Waste Segregation and Collection
-
Designated Waste Container: All solid waste contaminated with 1-Cyclopentyl-3-(3-fluorophenyl)urea, including unused product, contaminated labware (e.g., weighing boats, pipette tips), and used PPE, must be collected in a designated, properly labeled hazardous waste container.[20][21]
-
Container Specifications: The container must be:
-
Avoid Mixing: Do not mix this waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (E&S) department.[6]
3.2. Handling and Storage of Waste Containers
-
Secure Storage: Store the waste container in a designated, well-ventilated, and secure area, away from incompatible materials such as strong oxidizing agents.[9][20]
-
Secondary Containment: Place the primary waste container within a larger, chemically resistant secondary container to contain any potential leaks.[18]
-
Regular Inspection: Periodically inspect the waste container for any signs of degradation or leakage.
3.3. Final Disposal
-
Contact EHS: Once the waste container is full, or if you have a one-time disposal need, contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[21]
-
Documentation: Complete all necessary waste disposal forms as required by your institution and regulatory agencies.
-
Professional Disposal: The final disposal of 1-Cyclopentyl-3-(3-fluorophenyl)urea should be carried out by a licensed hazardous waste disposal facility, likely through high-temperature incineration to ensure complete destruction of the compound and its hazardous decomposition products.
Emergency Procedures: Spill and Exposure Management
Accidents can happen, and a well-defined emergency plan is crucial.[1][2][4]
4.1. Spill Cleanup
-
Evacuate and Secure: Immediately alert others in the vicinity and evacuate the area if the spill is large or in a poorly ventilated space. Restrict access to the spill area.
-
Don Appropriate PPE: Before attempting any cleanup, don the appropriate PPE as outlined in the table above.
-
Contain the Spill: For solid spills, carefully sweep or scoop the material into the designated hazardous waste container.[20] Avoid generating dust.[22] For liquid spills (if the compound is in solution), absorb the spill with an inert absorbent material (e.g., vermiculite, sand) and place it in the hazardous waste container.
-
Decontaminate: Clean the spill area with a suitable solvent (e.g., isopropanol, ethanol) followed by soap and water. Collect all cleaning materials as hazardous waste.
-
Report the Incident: Report the spill to your supervisor and EHS department, regardless of the size.
4.2. Personnel Exposure
| Exposure Route | First Aid Measures |
| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes.[7][10] Remove contaminated clothing. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids.[7][17] Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, perform artificial respiration. Seek immediate medical attention.[23] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water.[8][20] Seek immediate medical attention. |
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of 1-Cyclopentyl-3-(3-fluorophenyl)urea.
Caption: Disposal workflow for 1-Cyclopentyl-3-(3-fluorophenyl)urea.
By adhering to these procedures, you contribute to a culture of safety and responsibility within your laboratory and the broader scientific community. Always consult your institution's specific safety protocols and guidelines, as they may have additional requirements.
References
- OSHA Hazardous Waste Disposal Guidelines - CDMS. (2024, October 30).
- OSHA Regulations and Hazardous Waste Disposal: What To Know. (2022, September 13).
- Hazardous Waste - Overview | Occupational Safety and Health Administration.
- Hazardous Waste - Standards | Occupational Safety and Health Administration.
- AP42, CH. 8.2 Urea - EPA.
- The OSHA Lab Standard and the MSC Chemical Safety Manual.
- Urea Standard Operating Procedure.
- Tips and Procedures for Safe Handling of Anhydrous Hydrogen Fluoride and Pure Elemental Fluorine in Chemical University Laboratories - ACS Publications. (2025, July 29).
- Code of practice compressed fluorine and mixtures with inert gases - EIGA.
- Guide for the Safe Handling of Fluoropolymer Resins. (2025, September 8).
- Fluorine Safety - James Tarpo Jr. and Margaret Tarpo Department of Chemistry - Purdue University.
- Safe Handling of Hydrogen Fluoride and Hydrofluoric Acid - Environment, Health & Safety.
- SAFETY DATA SHEET - Pharma Excipients.
- Working with Hazardous Chemicals - Organic Syntheses.
- Safety Data Sheet - Fisher Scientific. (2015, March 19).
- Safety Data Sheet Section 1: IDENTIFICATION OF THE SUBSTANCE/MIXTURE AND OF THE COMPANY/UNDERTAKING. (2022, February 16).
- Safety Data Sheet - NetSuite. (2012, January 2).
- SAFETY DATA SHEET - Fisher Scientific. (2010, September 17).
- CHEMICAL WASTE DISPOSAL GUIDELINES. (2023, December 8).
- 1-cyclopentyl-3-phenylurea - AERU - University of Hertfordshire. (2024, June 5).
- 1,3-bis[(3-chlorophenyl)-phenyl-methyl]urea Safety Data Sheets - Echemi.
- Safety Data Sheet: Urea - Carl ROTH.
- Requirements for Pesticide Disposal | US EPA. (2025, December 22).
- EPA HAZARDOUS WASTE CODES.
- Guidelines for Management and Disposal of Hazardous Wastes from Polyurethane Processing - American Chemistry Council.
- Urea SDS - BioSpectra, Inc.
- Urea, 500 g - Cytiva: United States SDS Biopharma.
- EPA Hazardous Waste Codes | UGA Environmental Safety Division.
- 1-BENZYL-3-(3-FLUOROPHENYL)UREA AldrichCPR | Sigma-Aldrich.
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A Senior Application Scientist's Guide to Handling 1-Cyclopentyl-3-(3-fluorophenyl)urea
Guiding Principle: Proactive Safety for Novel Compounds
As researchers at the forefront of drug development, we frequently handle novel chemical entities for which comprehensive toxicological data is not yet available. 1-Cyclopentyl-3-(3-fluorophenyl)urea falls into this category. While we can infer potential hazards from its constituent parts—a urea backbone, a cyclopentyl group, and a fluorinated phenyl ring—we must operate under the principle of treating it as a substance with unknown toxicity and potential biological activity.
This guide is structured not as a rigid template, but as a dynamic risk-assessment framework. It provides the essential safety protocols and logistical plans necessary to handle this compound with the highest degree of safety, ensuring the integrity of your research and the protection of all laboratory personnel. The causality behind each recommendation is explained to build a deep, intuitive understanding of safe laboratory practice.
Hazard Assessment: A Structurally-Informed Perspective
The potential hazards of 1-Cyclopentyl-3-(3-fluorophenyl)urea are best understood by deconstructing its chemical structure.
-
Urea Backbone: Simple urea is known to cause skin and serious eye irritation.[1] In powdered form, it can also irritate the respiratory tract upon inhalation.[2][3] We must assume this baseline irritant property is present.
-
Fluorophenyl Group: The introduction of a fluorine atom onto the phenyl ring is a cause for heightened caution. Fluorinated organic compounds can have significantly different toxicological profiles than their non-fluorinated analogs. A critical concern arises during thermal decomposition (e.g., in a fire or during improper disposal), which can lead to the release of highly toxic and corrosive gases, including hydrogen fluoride (HF).[4]
-
Overall Structure: Substituted ureas are a class of compounds with a wide range of biological activities; some are used as potent herbicides.[5] Therefore, we must assume the potential for unintended pharmacological effects upon exposure.
Given these factors, the compound should be handled with engineering controls and personal protective equipment sufficient to prevent all routes of exposure: inhalation, skin contact, eye contact, and ingestion.
Personal Protective Equipment (PPE): A Multi-Layered Defense
The selection of PPE is not a one-size-fits-all approach; it must be adapted to the specific task and the scale of the operation. The following table outlines the minimum required PPE.
| Task | Engineering Control | Minimum Required PPE | Rationale & Causality |
| Storage & Transport | General Laboratory Ventilation | • Safety glasses with side shields• Nitrile gloves• Lab coat | Prevents incidental exposure from container contamination.[6] |
| Weighing & Dispensing (Solid) | Ventilated Balance Enclosure or Certified Chemical Fume Hood | • Safety goggles (EN 166)[7][8]• Nitrile gloves (double-gloving recommended)• Lab coat• N95 or higher rated dust mask if fume hood is not available[2] | The primary risk is the generation and inhalation of fine powder.[9][10] A fume hood or ventilated enclosure provides the highest level of protection by containing aerosols at the source. |
| Solution Preparation & Transfers | Certified Chemical Fume Hood | • Safety goggles• Nitrile gloves• Lab coat | Protects against splashes and aerosols that may be generated during dissolution or transfer.[11] |
| Large-Scale Operations (>10g) | Certified Chemical Fume Hood | • Face shield over safety goggles• Chemical-resistant gloves (e.g., nitrile)• Chemical-resistant apron over lab coat | Increased quantities pose a greater risk of significant splashes and exposure. A multi-layered defense is prudent.[1] |
PPE Selection Workflow
The following workflow provides a logical pathway for determining the appropriate level of protection for any task involving this compound.
Caption: PPE selection workflow for handling 1-Cyclopentyl-3-(3-fluorophenyl)urea.
Operational Plan: Step-by-Step Handling Protocols
Adherence to a standardized operational plan minimizes risk and ensures reproducibility.
Preparation and Weighing
-
Designate an Area: Cordon off a specific area within a certified chemical fume hood for handling the compound.[12]
-
Pre-label Glassware: Ensure all vials and flasks are clearly labeled with the compound name, concentration, and date before you begin.
-
Tare Your Vessel: Place your receiving vessel on the analytical balance within the ventilated enclosure or fume hood and tare the weight.
-
Dispense Slowly: Use a spatula to carefully transfer the solid compound. Avoid any rapid movements that could generate dust. Work as far into the fume hood as practical.
-
Clean Up Immediately: After weighing, carefully wipe down the spatula and any surfaces within the hood with a solvent-dampened cloth (e.g., ethanol or isopropanol). Dispose of the cloth as solid chemical waste.
-
Seal and Store: Tightly close the primary container.[6] Wipe the exterior with a damp cloth before removing it from the hood and returning it to its designated storage location.
Accidental Spill Response
Your response must be swift and dictated by the scale of the spill.
-
Small Spill (< 1 gram):
-
Alert personnel in the immediate area.
-
Wearing your full PPE (goggles, lab coat, gloves), gently cover the spill with an absorbent material to prevent further aerosolization.[1]
-
Carefully sweep the material into a designated hazardous waste container.[7]
-
Wipe the area with a damp cloth, which should also be disposed of as hazardous waste.
-
-
Large Spill (> 1 gram):
-
Evacuate the immediate area.
-
Alert your laboratory supervisor and EHS department immediately.
-
Prevent entry into the affected area.
-
Allow only trained emergency responders with appropriate respiratory protection to clean the spill.[1]
-
Disposal Plan: Managing Halogenated Waste
Improper disposal is a significant risk, particularly for fluorinated compounds. The goal is to segregate waste streams to ensure they can be managed safely by your institution's environmental health and safety (EHS) department. Thermal destruction by a licensed facility is the likely end-of-life pathway for this material.[13]
Waste Segregation
-
Solid Waste:
-
Any unused compound.
-
Contaminated PPE (gloves, wipes, weigh boats, etc.).
-
Collect in a clearly labeled, sealed container: "HALOGENATED SOLID WASTE: 1-Cyclopentyl-3-(3-fluorophenyl)urea ".
-
-
Liquid Waste:
-
Solutions containing the compound.
-
Solvent rinses of contaminated glassware.
-
Collect in a clearly labeled, sealed, and properly vented container: "HALOGENATED LIQUID WASTE: 1-Cyclopentyl-3-(3-fluorophenyl)urea in [Solvent Name] ".
-
-
Sharps:
-
Contaminated needles or razor blades must be placed in a designated sharps container.
-
Crucial Do Nots:
-
DO NOT pour any waste down the drain.[14]
-
DO NOT mix this waste with non-halogenated waste streams.[12]
-
DO NOT place solid waste in regular trash.
Waste Disposal Decision Tree
This diagram provides a clear decision-making process for proper waste segregation.
Caption: Decision tree for the segregation of waste containing 1-Cyclopentyl-3-(3-fluorophenyl)urea.
References
- How to Store and Handle Urea Khad Safely. Huaxin Fertiliser Machinery.
- Safety Data Sheet – Urea. Morton Smith-Dawe.
- guidance on safe use karbamid (urea) and mikramid products. Genezis.
- PROTECT UREA. Central Valley Ag.
- Protective Equipment | Plant Protection. Albert Kerbl GmbH.
- Safety Data Sheet. Fisher Scientific.
- 1,3-bis[(3-chlorophenyl)-phenyl-methyl]urea Safety Data Sheets. Echemi.
- Management of Solid Waste Containing Fluoride—A Review. PMC - NIH.
- SAFETY DATA SHEET. Fisher Scientific.
- Safety Data Sheet Section 1: IDENTIFICATION OF THE SUBSTANCE/MIXTURE AND OF THE COMPANY/UNDERTAKING. Finar Limited.
- 1-cyclopentyl-3-phenylurea. AERU - University of Hertfordshire.
- Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfl. EPA.
- Safety Data Sheet: Urea. Chemos GmbH&Co.KG.
- Urea Solution SAFETY DATA SHEET. Cornerstone Chemical Company.
- Proper disposal of chemicals. Sciencemadness Wiki.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
